molecular formula C5H6O3 B1287028 2-Hydroxypent-4-ynoic acid

2-Hydroxypent-4-ynoic acid

Cat. No.: B1287028
M. Wt: 114.1 g/mol
InChI Key: ZSZOFTSMZOGZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxypent-4-ynoic acid is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxypent-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypent-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h1,4,6H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZOFTSMZOGZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxypent-4-ynoic Acid from Simple Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxypent-4-ynoic acid (HPA) is a high-value bifunctional building block featuring an


-hydroxyl group and a terminal alkyne. It serves as a critical "clickable" handle in the synthesis of functionalized polylactides (PLA), peptidomimetics, and metabolic probes.

This guide details the synthesis of HPA using Barbier-type propargylation , a method selected for its atom economy and direct access from commercially available C2 and C3 synthons. We present two distinct protocols:

  • Standard Organozinc Protocol: The robust, scalable method using activated zinc in organic media.

  • Green Organoindium Protocol: A modern, aqueous-phase variant offering higher tolerance for moisture and simplified workup.

Retrosynthetic Analysis

The most logical disconnection of the HPA skeleton occurs at the C2–C3 bond. This divides the target into two "simple precursors":

  • Nucleophile (C3): A propargyl anion equivalent (derived from Propargyl Bromide ).

  • Electrophile (C2): A glyoxylate equivalent (typically Ethyl Glyoxylate or Glyoxylic Acid Monohydrate ).

Pathway Visualization

Retrosynthesis Target 2-Hydroxypent-4-ynoic Acid (Target Molecule) Disconnection C2-C3 Disconnection Target->Disconnection Retrosynthesis Precursor1 Propargyl Bromide (C3 Nucleophile) Disconnection->Precursor1 Precursor2 Ethyl Glyoxylate (C2 Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the C2+C3 strategy.

Methodology A: Zinc-Mediated Barbier Reaction (Standard)

This route utilizes the formation of a propargylzinc species in situ. It is preferred for scale-up due to the lower cost of zinc compared to indium.

Reaction Scheme


Followed by ester hydrolysis:


Reagents & Materials
ReagentRoleEquiv.[1][2][3][4][5][6][7]Notes
Propargyl Bromide Nucleophile Source1.2 - 1.5Safety Critical: Lachrymator, shock-sensitive. Use 80% toluene solution.[8]
Ethyl Glyoxylate Electrophile1.0Polymerizes easily; distill freshly or use polymeric form depolymerized in situ.
Zinc Dust Mediator2.0Must be activated (HCl wash or TMSCl activation) for consistent initiation.
THF SolventN/AAnhydrous preferred for initiation, though Barbier tolerates moisture.[7]
Sat. aq. NH

Cl
Quench/AdditiveN/AProton source to prevent alkoxide aggregation.
Step-by-Step Protocol
Step 1: Zinc Activation (Critical for Reproducibility)
  • Suspend zinc dust (2.0 equiv) in dilute HCl (2%) for 1 minute.

  • Filter and wash sequentially with water, ethanol, and diethyl ether.

  • Dry under high vacuum at 100°C for 1 hour. Store under Argon.

Step 2: Barbier Coupling
  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon flow.

  • Initiation: Add activated Zinc and anhydrous THF. Add a catalytic amount of iodine or 1,2-dibromoethane if initiation is sluggish.

  • Addition: Cool the mixture to 0°C. Add Ethyl Glyoxylate (1.0 equiv) to the flask.

  • Propargylation: Dropwise add Propargyl Bromide (1.3 equiv) as a solution in THF. Maintain internal temperature <10°C to prevent allene byproduct formation.

    • Note: The reaction is exothermic.

  • Completion: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Cool to 0°C and quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Filter off excess Zn. Extract aqueous layer with Et

    
    O (3x). Dry combined organics over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel) yields Ethyl 2-hydroxypent-4-ynoate .

Step 3: Hydrolysis to Acid
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Acidification: Carefully acidify to pH 2 with 1M HCl.

  • Extraction: Extract with EtOAc, dry, and concentrate to yield the target 2-Hydroxypent-4-ynoic acid .

Methodology B: Indium-Mediated Aqueous Synthesis (Green)

Indium has a low first ionization potential (5.8 eV), allowing it to mediate reactions in water without protecting groups. This method avoids dry solvents and is often more regioselective for the alkyne over the allene isomer.

Workflow Visualization

IndiumWorkflow Start Reagents: Glyoxylic Acid Monohydrate Propargyl Bromide Indium Powder Reaction Reaction Medium: Water (H2O) Sonication/Stirring Start->Reaction Intermediate Organoindium Species Reaction->Intermediate In-situ Product Crude Product (Direct Acid Formation) Intermediate->Product Nucleophilic Attack

Figure 2: Aqueous Indium-mediated synthesis workflow.

Protocol
  • Mixing: In a flask, combine Glyoxylic Acid Monohydrate (1.0 equiv) and Indium powder (1.2 equiv) in distilled water.

  • Addition: Add Propargyl Bromide (1.5 equiv) in one portion.

  • Reaction: Sonicate or stir vigorously at RT for 4–6 hours.

    • Mechanism:[3][9][10][11] Indium inserts into the C-Br bond to form a propargyl-indium species which attacks the aldehyde carbonyl.

  • Workup: Acidify with 1M HCl to dissolve indium salts. Extract with EtOAc.

  • Result: This yields the free acid directly, bypassing the ester hydrolysis step.

Advanced Strategy: Enantioselective Resolution

The chemical methods above yield a racemate (


). For drug development, the enantiopure (S)- or (R)-isomer is often required.

Lipase-Mediated Kinetic Resolution:

  • Substrate: Ethyl 2-hydroxypent-4-ynoate (from Method A).

  • Catalyst: Candida antarctica Lipase B (CALB) or Lipase AK.

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol untouched (or vice versa depending on the specific lipase strain).

  • Separation: The resulting acetate and free alcohol are easily separated by column chromatography.

Safety & Handling (Crucial)

Propargyl Bromide is a high-risk reagent.[12]

  • Explosion Hazard: It is shock-sensitive and thermally unstable.[12] Never distill pure propargyl bromide to dryness. Always use a solution (e.g., 80% in toluene).

  • Toxicity: It is a potent lachrymator and alkylating agent. All work must be performed in a functioning fume hood.[2]

  • Disposal: Quench excess propargyl bromide with alcoholic KOH or specific hazardous waste protocols before disposal.

References

  • Beilstein Journals:An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid.

  • National Institutes of Health (NIH):Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. (Detailed mechanistic insight into the Zinc/Barbier conditions).

  • Smolecule:2-Hydroxypent-4-enoic acid | Synthesis and Indium Mediation.

  • Organic Syntheses:Handling of Propargyl Bromide and Safety Precautions. (Authoritative guide on the risks of acetylenic halides).

  • ResearchGate:Enzymatic Resolution of Ethyl-2-hydroxy-esters. (Methodology for kinetic resolution of alpha-hydroxy esters).

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-Hydroxypent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 2-Hydroxypent-4-ynoic acid , a functionalized fatty acid derivative characterized by a terminal alkyne, a secondary alcohol, and a carboxylic acid moiety. This compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., isoxazoles via cycloaddition) and as a metabolic probe in fatty acid oxidation studies.

The guide synthesizes data from high-resolution Nuclear Magnetic Resonance (


H, 

C NMR), Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). It is designed to allow researchers to validate synthetic purity and elucidate structural integrity without reliance on external databases.

Structural Analysis & Chemical Logic

Before interpreting spectra, one must understand the electronic environment of the molecule. The structure


 contains three distinct chemically reactive centers that dictate its spectral signature.
  • Chirality: Carbon-2 (C2) is a chiral center. Synthetic samples are typically racemic (

    
    ) unless asymmetric catalysis is employed.
    
  • Electronic Effects: The electron-withdrawing carboxylic acid group deshields the alpha-proton (H2). The alkyne group exerts magnetic anisotropy, shielding the acetylenic proton while influencing the coupling patterns of the adjacent methylene group.

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, from synthesis to final spectral confirmation.

AnalyticalWorkflow cluster_checks Spectroscopic Triangulation Synthesis Synthesis (Propargylation of Glyoxylate) Purification Purification (Flash Chromatography/Recrystallization) Synthesis->Purification IR_Check FT-IR Analysis (Identify Functional Groups) Purification->IR_Check Dry Solid NMR_Check NMR (1H, 13C) (Confirm Connectivity) IR_Check->NMR_Check Solubilized (DMSO-d6) MS_Check Mass Spectrometry (MW & Fragmentation) NMR_Check->MS_Check Validation Validated Structure MS_Check->Validation Data Match

Figure 1: Integrated analytical workflow for the structural validation of 2-Hydroxypent-4-ynoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Methodology: Samples should be prepared in DMSO-


  rather than 

. DMSO is preferred to prevent the exchange of the hydroxyl and carboxylic protons, allowing for the observation of the full proton count, although broadening may still occur.
H NMR Data (400 MHz, DMSO- )

The proton spectrum is defined by the coupling between the propargylic methylene protons and the chiral center, as well as long-range coupling with the terminal alkyne.

PositionShift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
COOH 12.50 - 13.00Broad s1HCarboxylic AcidExchangeable
OH 5.50 - 6.00Broad s/d1HAlcohol (C2-OH)Solvent dependent
H-2 4.15 - 4.25dd1H

-Methine

Hz
H-3 2.50 - 2.65ddd2HPropargylic


Hz
H-5 2.80 - 2.90t1HTerminal Alkyne

Hz

Interpretation Guide:

  • H-5 (Terminal Alkyne): Appears as a triplet due to long-range coupling (

    
    ) with the two H-3 protons.
    
  • H-3 (Propargylic): These protons are diastereotopic if the molecule is chiral, potentially appearing as a complex multiplet (ddd) rather than a clean doublet.

  • H-2 (

    
    -proton):  The chemical shift is characteristic of a proton alpha to both a carbonyl and a hydroxyl group.
    
C NMR Data (100 MHz, DMSO- )
PositionShift (

, ppm)
TypeAssignment
C-1 173.5

Carboxylic Carbonyl (

)
C-4 80.2

Internal Alkyne Carbon
C-5 72.8

Terminal Alkyne Carbon
C-2 68.5


-Carbon (

)
C-3 24.1

Propargylic Carbon

Infrared Spectroscopy (FT-IR)

Methodology: Analyze as a KBr pellet or via ATR (Attenuated Total Reflectance) on the neat solid. The spectrum is dominated by the dual nature of the hydroxyl groups (carboxylic vs. alcoholic).

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
3350 - 3450 Medium, BroadAlcohol O-HStretching (Intermolecular H-bonding)
3250 - 3300 Sharp, StrongAlkyne

C-H Stretching (Diagnostic)
2500 - 3300 Very BroadAcid O-HO-H Stretch (Dimer envelope)
2120 WeakAlkyne

Triple Bond Stretching
1725 - 1740 StrongAcid

Carbonyl Stretching
1050 - 1100 MediumC-OC-O Stretching (Secondary Alcohol)

Diagnostic Note: The sharp band at ~3280


 (alkyne C-H) superimposed on the broad OH stretch is the "fingerprint" confirmation of the terminal alkyne moiety.

Mass Spectrometry (MS)[2][3]

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is optimal due to the carboxylic acid's ability to deprotonate easily (

    
    ).
    
  • GC-MS: Requires derivatization (e.g., TMS silylation) due to the polarity of the acid and alcohol groups. The data below refers to the underivatized fragmentation logic (e.g., EI or ESI-MS/MS).

Fragmentation Pathway

The molecular ion is typically weak. The fragmentation is driven by decarboxylation and dehydration.

  • Molecular Weight: 114.10 g/mol

  • Molecular Ion (

    
    ):  m/z 114 (Weak)
    
  • Base Peak: Often m/z 69 or m/z 53 depending on ionization energy.

m/zFragment IonLossMechanism
113

-HDeprotonation (ESI- Parent)
96

WaterDehydration (forming conjugated enyne acid)
69

Carboxyl

-Cleavage/Decarboxylation
53


Complex rearrangement
39

PropargylPropargyl cation (Aromatic stabilization)
Fragmentation Logic Diagram

MS_Fragmentation Parent Parent Ion [M]+ m/z 114 Dehydration Dehydration [M - H2O]+ m/z 96 Parent->Dehydration - 18 Da Decarboxylation Decarboxylation [M - COOH]+ m/z 69 Parent->Decarboxylation - 45 Da Propargyl Propargyl Cation [C3H3]+ m/z 39 Decarboxylation->Propargyl Fragmentation

Figure 2: Proposed mass spectral fragmentation pathway for 2-Hydroxypent-4-ynoic acid.

Experimental Protocols

Sample Preparation for Spectroscopy

To ensure the data matches the tables above, follow these strict preparation standards:

  • Vacuum Drying: The compound is hygroscopic. Dry the sample under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace water, which obscures the OH/COOH regions in IR and NMR.

  • Solvent Choice: Use DMSO-

    
     (99.9% D) stored over molecular sieves. Water peaks in wet DMSO will appear at 3.33 ppm and may overlap with the alkyne signal or exchange with the hydroxyl proton.
    
  • Concentration:

    • 
      H NMR: 5–10 mg in 0.6 mL solvent.
      
    • 
      C NMR: >20 mg in 0.6 mL solvent (essential to see the quaternary alkyne carbon).
      
Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (50:49:1).

  • Visualization:

    
     stain (Alkyne/Alcohol oxidizes yellow/brown) or Bromocresol Green (Acid turns yellow).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general alkyne/hydroxy acid shift principles).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (2-Hydroxypent-4-ynoic acid analog fragmentation patterns). Retrieved from [Link]

Technical Whitepaper: Stability Profile of 2-Hydroxypent-4-ynoic Acid at Physiological pH

[1]

Part 1: Executive Summary & Chemical Logic

2-Hydroxypent-4-ynoic acid (


-hydroxy acids (AHAs)
11

However, its stability is a duality:

  • Chemically: It is robust. At physiological pH (7.4), it exists as a stable carboxylate anion, resistant to spontaneous hydrolysis or rapid degradation.

  • Biologically: It is vulnerable. Its structural homology to endogenous AHAs makes it a prime substrate for metabolic dehydrogenases, potentially converting it into reactive

    
    -keto species.[1]
    
Physicochemical State at pH 7.4

To understand its stability, we must first define its speciation.

  • Predicted pKa:

    
     (Carboxylic acid).[2][3]
    
  • Physiological State: At pH 7.4, the compound is

    
     deprotonated.
    
    • Species: 2-Hydroxypent-4-ynoate (Anion).[1][4][5]

    • Solubility: Highly soluble in aqueous buffers (PBS, HEPES).

    • Reactivity: The anionic carboxylate is less electrophilic than the free acid, preventing self-esterification (lactonization) which is common in longer-chain hydroxy acids.[1]

Part 2: Stability Analysis & Degradation Pathways[1]

Hydrolytic Stability (Chemical)

Status: High Stability Unlike its ester derivatives (e.g., ethyl 2-hydroxypent-4-ynoate), the free acid form of 2-HPA contains no hydrolyzable bonds.[1]

  • Mechanism: The carbon backbone is resistant to nucleophilic attack by water or hydroxide ions at pH 7.4.

  • Risk: Negligible. Solutions in PBS can be stored at

    
     for weeks without significant degradation, provided microbial growth is prevented.
    
Metabolic Stability (Enzymatic)

Status: Low / Vulnerable This is the critical failure mode in biological assays. 2-HPA mimics L-Lactate and (R)-2-Hydroxyglutarate .[1]

  • Primary Threat: Lactate Dehydrogenase (LDH) and related

    
    -hydroxy acid oxidases.[1]
    
  • Mechanism: These enzymes can oxidize the

    
    -hydroxyl group to a ketone, generating 2-oxopent-4-ynoic acid .[1]
    
  • Consequence: The resulting

    
    -keto acid is a reactive intermediate.[1] While the alkyne is not directly conjugated to the ketone (separated by a methylene group), enzymatic tautomerization or further metabolism can lead to electrophilic species capable of alkylating protein thiols.
    
Thermal & Oxidative Stability

Status: Moderate

  • Thermal: Stable up to

    
     in solution. Decarboxylation requires extreme temperatures (
    
    
    ).[3]
  • Oxidative: The terminal alkyne is sensitive to copper(I) oxidation if not properly chelated during "click" reactions, leading to oxidative homocoupling (Glaser coupling).

Part 3: Visualization of Pathways

The following diagram illustrates the chemical speciation and the metabolic divergence that researchers must control.

StabilityPathwayscluster_physiologicalPhysiological pH (7.4) EnvironmentHPA_Acid2-HPA (Free Acid)(pH < 3.0)HPA_Anion2-HPA (Carboxylate)(pH 7.4 - Stable Form)HPA_Acid->HPA_AnionDeprotonation(pKa ~3.8)Oxo_Species2-Oxopent-4-ynoate(Reactive Metabolite)HPA_Anion->Oxo_SpeciesEnzymatic Oxidation(LDH / HAO)Click_ProductTriazole Conjugate(Desired Outcome)HPA_Anion->Click_Product+ Azide(CuAAC Reaction)AdductsProtein Adducts(Toxicity/Artifacts)Oxo_Species->AdductsNucleophilic Attack(Cys/Lys residues)

Figure 1: Chemical speciation and metabolic divergence of 2-HPA. Note the risk of enzymatic oxidation competing with the desired bioorthogonal reaction.

Part 4: Experimental Protocols

Protocol A: Validating Chemical Stability (Buffer Only)

Objective: Confirm integrity of 2-HPA in PBS over 24 hours.

  • Preparation:

    • Dissolve 2-HPA to 10 mM in DMSO (Stock).

    • Dilute to 100 µM in 1x PBS (pH 7.4).

    • Prepare a control in 100% Methanol (prevents hydrolysis/oxidation).

  • Incubation:

    • Incubate PBS samples at 37°C in a sealed HPLC vial.

    • Timepoints: 0h, 4h, 8h, 24h.[6]

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase A: Water + 0.1% Formic Acid (Crucial to protonate carboxylate for retention).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: ESI Negative Mode (Look for [M-H]⁻ ion at m/z 113.0 ).

  • Acceptance Criteria: Area under curve (AUC) at 24h should be

    
     of the 0h timepoint.
    
Protocol B: Assessing Metabolic Stability (Microsomal Assay)

Objective: Determine susceptibility to dehydrogenase enzymes.

  • System: Pooled Liver Microsomes (Human/Rat) or S9 Fraction (contains cytosolic dehydrogenases like LDH).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes (0.5 mg protein/mL).

    • Cofactors: NADPH (for P450s) AND NAD+ (Crucial addition: standard microsomal stability assays often omit NAD+, missing the dehydrogenase activity specific to hydroxy acids).

    • Substrate: 2-HPA (10 µM).

  • Procedure:

    • Pre-incubate microsomes + cofactors at 37°C for 5 min.

    • Add 2-HPA to start reaction.[1]

    • Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

  • Data Interpretation: Rapid disappearance (

    
    ) in the presence of NAD+ indicates dehydrogenase liability.
    

Part 5: Quantitative Data Summary

ParameterValue / CharacteristicSource
Molecular Formula

PubChem [1]
Molecular Weight 114.10 g/mol PubChem [1]
Predicted pKa

Smolecule [2]
pH 7.4 State Anionic (Carboxylate)Calculated
Chemical Stability High (Stable in pH 2-6)Smolecule [2]
Metabolic Risk High (LDH Substrate Mimic)Inferred [3]
Storage

(Solid/DMSO), Hygroscopic
GuideChem [4]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20769069, 2-Hydroxypent-4-ynoic acid. Retrieved October 26, 2023, from [Link]

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Hydroxypent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enantiomerically pure 2-Hydroxypent-4-ynoic acid is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring a stereogenic center adjacent to both a carboxylic acid and a propargylic group, makes it a versatile precursor for the synthesis of complex molecules, including analogues of the natural product himbacine and thrombin receptor antagonists.[1] The biological relevance of related α-hydroxy acids, which exhibit antimicrobial and antiproliferative properties, further underscores the importance of accessing this molecule in a stereochemically defined form.[2][3] This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of 2-Hydroxypent-4-ynoic acid, focusing on the underlying principles, experimental considerations, and comparative analysis of prevalent methodologies.

The Strategic Importance of Asymmetric Synthesis

The primary challenge in synthesizing 2-Hydroxypent-4-ynoic acid lies in controlling the stereochemistry at the C2 position. Direct enantioselective methods are highly sought after as they circumvent the need for classical resolution of racemates, which is inherently limited to a 50% theoretical yield for the desired enantiomer. The most effective strategies involve the creation of the chiral center through catalytic asymmetric reactions, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. Key approaches that have proven successful include the catalytic asymmetric addition of alkynes to glyoxylic acid derivatives and the enzymatic kinetic resolution of racemic esters.

Core Synthetic Strategy: Asymmetric Alkynylation of Glyoxylates

The most direct and atom-economical approach to enantiomerically enriched 2-Hydroxypent-4-ynoic acid derivatives is the asymmetric addition of a propargyl nucleophile to an electrophilic glyoxylate ester. This reaction directly constructs the target carbon skeleton and the desired stereocenter in a single step. The success of this strategy hinges on the design of a chiral catalytic system that can effectively differentiate between the two enantiotopic faces of the glyoxylate carbonyl group.

Causality Behind Catalyst Selection: Metal-BINOL Complexes

A highly successful class of catalysts for this transformation involves complexes of zinc with chiral binaphthol (BINOL) ligands.[4] The inherent C2 symmetry and steric bulk of the BINOL ligand create a well-defined chiral pocket around the metal center.

Mechanism of Stereocontrol:

  • Formation of the Active Catalyst: Diethylzinc (ZnEt₂) reacts with the chiral BINOL ligand to form a chiral zinc-binaphthoxide complex. The addition of a titanium alkoxide, such as Ti(Oi-Pr)₄, acts as a crucial Lewis acid co-catalyst, enhancing the reactivity of the system.

  • Generation of the Nucleophile: The terminal alkyne (propyne or a protected equivalent) reacts with another equivalent of ZnEt₂ to form a zinc acetylide.

  • Asymmetric Addition: The glyoxylate ester coordinates to the titanium center of the chiral complex. This coordination positions the carbonyl group within the chiral environment. The zinc acetylide is then delivered to one specific face of the carbonyl, dictated by the steric constraints of the BINOL ligand, leading to the formation of the product with high enantioselectivity.[4][5]

The choice of using H₈BINOL, a hydrogenated derivative, can sometimes lead to improved enantioselectivities for certain substrates by fine-tuning the steric and electronic properties of the chiral pocket.[5]

G cluster_0 Catalytic Cycle cluster_1 Reagent Generation A Chiral Zn-BINOL -Ti(Oi-Pr)4 Complex B Glyoxylate Coordination A->B + Glyoxylate C Facial Selective Alkynylation B->C + Zinc Acetylide D Product Release C->D D->A E ZnEt2 + BINOL E->A F Alkyne + ZnEt2 G Zinc Acetylide F->G G->C caption Workflow of BINOL-Catalyzed Asymmetric Alkynylation.

Caption: Workflow of BINOL-Catalyzed Asymmetric Alkynylation.

The Rise of Organocatalysis

While metal-based catalysts are highly effective, there is growing interest in organocatalysis, which avoids the use of potentially toxic and expensive metals.[6] For transformations like the synthesis of 2-Hydroxypent-4-ynoic acid, chiral Brønsted acids or bifunctional catalysts can be employed.[7]

Mechanism of Action: A chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid, can activate the glyoxylate electrophile through hydrogen bonding.[8] This interaction not only increases the reactivity of the carbonyl group but also shields one of its faces, directing the incoming nucleophile to the opposite side, thereby inducing enantioselectivity. This metal-free approach offers operational simplicity and often milder reaction conditions.[9][10]

Alternative Strategy: Enzymatic Kinetic Resolution

Kinetic resolution provides an alternative pathway to obtaining a single enantiomer from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.

Lipase-Catalyzed Enantioselective Acylation

Lipases are enzymes that are highly effective at catalyzing the hydrolysis or formation of esters in a stereoselective manner. In the context of 2-Hydroxypent-4-ynoic acid, this can be applied in two ways:

  • Enantioselective Esterification/Transesterification: A racemic mixture of 2-Hydroxypent-4-ynoic acid is treated with an alcohol and a lipase. The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid, which can then be separated.

  • Enantioselective Hydrolysis: A racemic ester of 2-Hydroxypent-4-ynoic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively cleave one enantiomeric ester, yielding the corresponding enantioenriched acid and the unreacted ester.[1]

The key to this method is the high enantioselectivity of the chosen enzyme, which can often yield products with very high enantiomeric excess (>95% ee).[1] A significant advantage is the use of environmentally benign conditions (often in aqueous or biphasic systems). The primary drawback is the maximum theoretical yield of 50% for the desired product.

G cluster_0 Enzymatic Hydrolysis Racemate Racemic (R/S)-Ester Enzyme Lipase + H2O Racemate->Enzyme S_Acid (S)-Acid Enzyme->S_Acid Fast Hydrolysis R_Ester (R)-Ester (unreacted) Enzyme->R_Ester Slow/No Reaction Separation Separation S_Acid->Separation R_Ester->Separation caption Principle of Enzymatic Kinetic Resolution.

Caption: Principle of Enzymatic Kinetic Resolution.

Comparative Analysis of Synthetic Routes

Methodology Catalyst/Reagent Typical Yield Typical ee (%) Advantages Limitations
Asymmetric Alkynylation ZnEt₂/Ti(Oi-Pr)₄/(R)-BINOL60-95%[11]90-99%[12]High enantioselectivity, direct C-C bond formation, catalytic.Requires pyrophoric and moisture-sensitive reagents (ZnEt₂).[5]
Organocatalytic Alkynylation Chiral Phosphoric Acids / Proline DerivativesModerate to Good80-95%[8]Metal-free, operationally simple, milder conditions.May have narrower substrate scope compared to metal catalysts.
Enzymatic Kinetic Resolution Lipase (e.g., from Burkholderia cepacia)<50% (for one enantiomer)>95%[1]Extremely high selectivity, environmentally benign, mild conditions.Theoretical yield is capped at 50%; requires separation of product from starting material.

Detailed Experimental Protocols

Protocol: Zn-Ti-BINOL Catalyzed Asymmetric Addition of Propargyl Group to Ethyl Glyoxylate

This protocol is a representative procedure adapted from established methodologies for the asymmetric alkynylation of aldehydes.[4][5]

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol (BINOL)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)

  • Toluene (anhydrous)

  • Propargyl bromide (or propyne gas)

  • Ethyl glyoxylate (solution in toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, argon-purged Schlenk flask, add (R)-BINOL (0.1 mmol).

    • Add anhydrous toluene (5 mL) and cool the solution to 0 °C.

    • Slowly add diethylzinc solution (0.2 mmol, 0.2 mL of 1.0 M solution).

    • Stir the mixture at room temperature for 30 minutes.

    • Add Ti(Oi-Pr)₄ (0.1 mmol) and stir for another 30 minutes at room temperature. The solution should turn a deep red/brown color, indicating the formation of the active catalyst complex.

  • Nucleophile Generation & Reaction:

    • In a separate flame-dried, argon-purged flask, prepare a solution of the propargyl nucleophile. This step varies based on the alkyne source. For this example, we assume the in-situ formation of the zinc acetylide from propyne.

    • Cool the catalyst solution to -20 °C.

    • Slowly add a solution of ethyl glyoxylate (1.0 mmol) in toluene to the catalyst mixture.

    • Bubble propyne gas through the solution (or add the pre-formed zinc acetylide) and allow the reaction to stir at -20 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the enantioenriched ethyl 2-hydroxy-pent-4-ynoate.

  • Hydrolysis (Optional):

    • The resulting ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture).

Conclusion and Future Outlook

The enantioselective synthesis of 2-Hydroxypent-4-ynoic acid is well-established, with catalytic asymmetric alkynylation of glyoxylates serving as the most powerful and direct strategy. The development of robust catalyst systems, particularly those based on BINOL-metal complexes, consistently delivers the product with high yields and excellent enantioselectivity. Concurrently, enzymatic resolutions offer a highly selective, albeit lower-yielding, alternative under green conditions.

Future research will likely focus on refining these methods to further improve their practicality and sustainability. This includes the development of non-pyrophoric zinc reagents, expanding the scope and efficiency of organocatalytic systems, and engineering novel enzymes with enhanced activity and stability for resolution processes. These advancements will continue to make chiral building blocks like 2-Hydroxypent-4-ynoic acid more accessible for applications in drug discovery and the synthesis of complex natural products.

References

  • Pu, L. (2004). Asymmetric Alkyne Addition to Aldehydes Catalyzed by BINOL and Its Derivatives. Accounts of Chemical Research, 37(8), 510-519. Available at: [Link]

  • Gong, L.-Z., Chen, Y.-H., & Wang, Y.-Q. (2010). Organocatalytic one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. RSC Publishing. Available at: [Link]

  • Jiang, B., & Si, Y.-G. (2002). Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions. Tetrahedron Letters, 43(49), 8323-8325. Available at: [Link]

  • Zhu, C., Wang, Y., & Falck, J. R. (2020). Asymmetric Three-Component Propargyloxylation for Direct Assembly of Polyfunctionalized Chiral Succinate Derivatives. CCS Chemistry. Available at: [Link]

  • Crimmins, M. T., & She, J. (2004). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic Letters, 6(8), 1167-1170. Available at: [Link]

  • Li, F., et al. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization. Angewandte Chemie International Edition, 61(36), e202206771. Available at: [Link]

  • Hatano, M., et al. (2011). Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 133(29), 11149-11151. Available at: [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. Available at: [Link]

  • Jiang, B., Chen, Z., & Tang, X. (2002). Enantioselective Alkyne Addition to Aliphatic, Aromatic, and Vinyl Aldehydes Using Zn, iPrI, H8BINOL, and Ti(OiPr)4. The Journal of Organic Chemistry, 67(25), 9455-9459. Available at: [Link]

  • Wikipedia contributors. (2023). 2-Oxopent-4-enoic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ma, Y., & Lu, X. (2004). gamma-Hydroxy-alpha,beta-acetylenic esters: asymmetric syntheses and applications. Chinese Journal of Chemistry, 22(10), 1146-1153. Available at: [Link]

  • Li, F., et al. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization. Angewandte Chemie, 134(36). Available at: [Link]

  • Li, G., et al. (2009). Convergent Synthesis of Both Enantiomers of 4-Hydroxypent-2-ynoic Acid Diphenylamide for a Thrombin Receptor Antagonist Sch 530348 and Himbacine Analogues. The Journal of Organic Chemistry, 74(2), 879-882. Available at: [Link]

  • Pellissier, H. (2016). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 2-Hydroxypent-4-ynoic Acid in Aqueous Systems

[1]

Executive Summary

2-Hydroxypent-4-ynoic acid (CAS: 194864-95-4 for R-isomer; 15397-23-6 for racemate) is a bifunctional metabolic probe and synthetic intermediate. Characterized by a terminal alkyne "click" handle and an

Understanding its solubility profile is non-trivial due to the competing physicochemical forces: the hydrophilic carboxyl/hydroxyl "head" versus the hydrophobic, reactive alkyne "tail."[1] This guide provides a scientifically grounded protocol for determining its solubility across the pH range relevant to biological assays (pH 1.2 – 7.4), ensuring data integrity for downstream drug development or metabolic labeling applications.

Physicochemical Basis of Solubility

To design a robust solubility experiment, one must first understand the ionization behavior of the analyte.

Structural Analysis & pKa Prediction

The molecule consists of a pentynoic backbone modified with an

  • Ionizable Group: Carboxylic acid (-COOH).

  • pKa Estimation: While lactic acid (

    
    -hydroxypropanoic acid) has a pKa of ~3.86, the terminal alkyne in 2-hydroxypent-4-ynoic acid acts as an electron-withdrawing group (EWG) due to the sp-hybridized carbons. This inductive effect stabilizes the carboxylate anion, lowering the pKa.
    
  • Working pKa: Computational models and structural analogs suggest a pKa of approximately 3.45 ± 0.11 .

Theoretical Solubility Profile

The total aqueous solubility (


  • pH < pKa (e.g., pH 1.2): The uncharged, protonated form dominates. Solubility is limited to

    
    .
    
  • pH > pKa (e.g., pH 7.4): The ionized form dominates. Solubility increases exponentially.

Solubility Equilibrium Diagram

The following diagram illustrates the equilibrium states governing the dissolution process.

SolubilityEquilibriumSolidSolid Phase(Crystal Lattice)SoluteAqueous Solute(Uncharged HA)Solid->SoluteDissolution (k_diss)Solute->SolidCrystallizationIonizedIonized Species(A- + H+)Solute->IonizedDeprotonation(pH > pKa)Ionized->SoluteProtonation(pH < pKa)PrecipitatePrecipitate(Supersaturation)Ionized->PrecipitateSalt Formation(if Counter-ion excess)

Figure 1: Solubility equilibrium showing the transition from solid phase to ionized species. High pH drives the equilibrium to the right, increasing total solubility.

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the "Gold Standard" for thermodynamic solubility determination. It avoids the kinetic artifacts often seen in high-throughput DMSO-precipitation methods.

Reagents & Buffer Preparation

Do not use simple water; pH control is critical. Prepare the following buffers at 50 mM ionic strength to mimic physiological conditions.

Target pHBuffer SystemPreparation Notes
pH 1.2 0.1 N HClSimulates gastric fluid; ensures species is fully protonated (

).
pH 4.5 Acetate BufferNear the pKa region; critical for buffering capacity.
pH 7.4 Phosphate (PBS)Simulates blood/cytosol; ensures species is fully ionized.
Step-by-Step Workflow

Step 1: Supersaturation

  • Weigh approximately 5 mg of 2-hydroxypent-4-ynoic acid into a 1.5 mL microcentrifuge tube.

  • Add 250 µL of the specific buffer.

  • Vortex vigorously for 30 seconds.

    • Check: If the solid dissolves completely, add more solid until a visible suspension remains. You must have excess solid to reach equilibrium.

Step 2: Equilibration

  • Place tubes on an orbital shaker or rotator at 25°C (ambient) or 37°C (physiological) .

  • Agitate for 24 to 48 hours .

    • Note: 2-Hydroxypent-4-ynoic acid contains a reactive alkyne.[2] Protect from intense light and heat to prevent polymerization.

Step 3: Phase Separation

  • Centrifuge at 10,000 – 15,000 RPM for 10 minutes.

  • Inspect the supernatant. It must be clear. If a "haze" persists, filter through a 0.22 µm PVDF filter .

    • Caution: PVDF is low-binding. Avoid Nylon filters which may bind the acidic moiety.

Step 4: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5% B to 95% B.

  • Detection: UV at 210 nm .

    • Why 210 nm? The alkyne and carboxyl groups have weak chromophores. 254 nm is insufficient.

  • Standard Curve: Prepare a stock solution in DMSO (e.g., 10 mg/mL) and dilute into the mobile phase to create a 5-point calibration curve (0.01 – 1.0 mg/mL).

Experimental Flowchart

ProtocolWorkflowStartStart: Weigh ExcessSolid (~5 mg)BufferAddAdd Buffer (250 µL)pH 1.2 / 4.5 / 7.4Start->BufferAddVortexVortex & Checkfor SuspensionBufferAdd->VortexVortex->StartDissolved? Add MoreEquilibrateEquilibrate24-48h @ 25°C/37°CVortex->EquilibrateSolid Visible? YesCentrifugeCentrifuge/Filter(Remove Solid)Equilibrate->CentrifugeDiluteDilute Supernatant(Prevent Detector Saturation)Centrifuge->DiluteHPLCHPLC-UV Quantification(210 nm)Dilute->HPLC

Figure 2: Step-by-step workflow for the Saturation Shake-Flask solubility method.

Data Interpretation & Troubleshooting

Expected Results

Based on the structure and pKa (~3.45), expect the following solubility tiers:

  • pH 1.2: Low solubility (Intrinsic

    
    ). Likely in the range of 1–10 mg/mL . The hydroxyl group aids solubility compared to pure fatty acids, but the protonated state is the limiting factor.
    
  • pH 7.4: High solubility. The molecule will be >99.9% ionized (carboxylate form). Solubility can exceed 50-100 mg/mL .

Common Pitfalls
  • pH Drift: The dissolution of an acid will lower the buffer pH.

    • Fix: Measure the pH of the supernatant after equilibrium. If the pH dropped significantly (e.g., pH 7.4 buffer drops to 6.0), the buffer capacity was insufficient. Repeat with a stronger buffer (e.g., 100 mM).

  • Alkyne Instability: Terminal alkynes can undergo hydration or polymerization in the presence of trace metals or extreme conditions.

    • Validation: Check the HPLC chromatogram for new peaks. A single peak indicates the compound remained stable.

  • Filter Adsorption: If the concentration is lower than expected, the drug may have bound to the filter.

    • Test: Compare centrifuged-only samples vs. filtered samples.

Applications in Drug Development

The solubility data derived here is directly applicable to:

  • Bioorthogonal Labeling: Ensuring the probe is soluble in cell culture media (typically pH 7.4) without precipitating and causing cytotoxicity.

  • Formulation: Determining if a co-solvent (like DMSO or PEG300) is required for stock solutions. For 2-hydroxypent-4-ynoic acid, DMSO is the recommended stock solvent (solubility > 100 mg/mL) before dilution into aqueous buffers.

References

  • World Health Organization. (2018).[3] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series, No. 992. Retrieved from [Link]

  • PubChem. (n.d.). 2-Penten-4-ynoic acid Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid. Retrieved from [Link]

A Theoretical Framework for the In-Silico pKa Determination of 2-Hydroxypent-4-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive, in-depth framework for the theoretical calculation of the pKa values of 2-Hydroxypent-4-ynoic acid, a molecule with dual acidic functionalities—a carboxylic acid and a hydroxyl group—and unique structural features. We will explore the nuanced interplay of inductive effects from the terminal alkyne and the potential for intramolecular hydrogen bonding. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step computational workflow using Density Functional Theory (DFT) with a continuum solvation model.

Introduction: The Centrality of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule at physiological pH is a primary determinant of its pharmacokinetic and pharmacodynamic behavior. The pKa value governs a molecule's charge state, which in turn dictates its solubility, lipophilicity, and ability to permeate biological membranes. For a molecule like 2-Hydroxypent-4-ynoic acid, which possesses two ionizable centers, a precise understanding of its pKa values is paramount for predicting its behavior in biological systems and for designing more effective therapeutics.

Theoretical pKa calculations offer a rapid and cost-effective alternative to experimental measurements, enabling high-throughput screening of drug candidates and providing mechanistic insights into the factors governing acidity. This guide will focus on a first-principles, quantum mechanics-based approach, which, while computationally more intensive than empirical methods, offers greater accuracy for novel chemical entities.

Molecular Structure Analysis of 2-Hydroxypent-4-ynoic Acid

A thorough understanding of the molecular structure of 2-Hydroxypent-4-ynoic acid is the cornerstone of an accurate pKa prediction. The molecule presents two key features that are expected to significantly influence its acidity:

  • The Carboxylic Acid Moiety: This is the primary acidic center. The acidity of carboxylic acids is influenced by the stability of the corresponding carboxylate anion.[1][2]

  • The α-Hydroxyl Group: This secondary alcohol also possesses an acidic proton, though it is significantly less acidic than the carboxylic acid. Its presence at the α-position introduces the possibility of intramolecular interactions.

  • The Terminal Alkyne (Propargyl Group): The carbon atoms of the alkyne are sp-hybridized, which imparts significant electronegativity.[3] This leads to an electron-withdrawing inductive effect that is transmitted through the carbon chain to the carboxylic acid, thereby stabilizing the carboxylate conjugate base and increasing the acidity (lowering the pKa) of the carboxylic acid.[1][2]

  • Intramolecular Hydrogen Bonding: The proximity of the α-hydroxyl group to the carboxylic acid allows for the formation of an intramolecular hydrogen bond, particularly in the carboxylate form. This can stabilize the conjugate base, further influencing the pKa of the carboxylic acid.[4][5] Conversely, hydrogen bonding in the neutral molecule could affect the acidity of the hydroxyl group.[5]

Theoretical Principles of pKa Calculation

The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in a solvent (typically water).[6][7]

For the carboxylic acid dissociation: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The pKa is calculated using the following equation:

pKa = ΔG° / (2.303 * RT)

where:

  • ΔG° is the standard Gibbs free energy change of the reaction in solution.

  • R is the universal gas constant.

  • T is the temperature in Kelvin.

The direct approach for calculating pKa involves computing the Gibbs free energies of the acid (HA) and its conjugate base (A⁻) in solution.[7][8]

ΔG°(aq) = G°(A⁻, aq) - G°(HA, aq) + G°(H⁺, aq)

The accurate determination of the Gibbs free energy of the solvated proton (G°(H⁺, aq)) is a known challenge in computational chemistry.[7] However, reliable values have been established for various computational models.

Computational Workflow for pKa Prediction

This section outlines a robust, step-by-step protocol for calculating the pKa of 2-Hydroxypent-4-ynoic acid using Density Functional Theory (DFT) with an implicit solvent model. DFT provides a good balance between computational cost and accuracy for systems of this size.[9][10]

Choice of Computational Method
  • Density Functional Theory (DFT): We recommend using a hybrid functional, such as B3LYP or the range-separated CAM-B3LYP , which is known to perform well for hydrogen bonding interactions.[8]

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) is a suitable choice, providing a good description of electron distribution and polarization, which is crucial for charged species.

  • Solvent Model: An implicit or continuum solvation model is essential to account for the bulk effects of the solvent (water). The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are widely used and have been shown to yield accurate results for pKa calculations.[8][9]

Step-by-Step Protocol
  • Structure Preparation:

    • Build the 3D structures of the neutral 2-Hydroxypent-4-ynoic acid (for both carboxylic acid and hydroxyl pKa calculations), the carboxylate anion, and the alkoxide anion.

    • Perform an initial conformational search to identify the lowest energy conformers for each species. Intramolecular hydrogen bonding may lead to specific low-energy conformations.

  • Geometry Optimization and Frequency Calculation (Gas Phase):

    • Perform a full geometry optimization of the lowest energy conformer of each species in the gas phase.

    • Follow this with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Geometry Optimization and Frequency Calculation (Aqueous Phase):

    • Using the gas-phase optimized structures as a starting point, perform a geometry optimization for each species in the aqueous phase using the chosen continuum solvent model (e.g., SMD).

    • Run a subsequent frequency calculation in the solvent model to obtain the Gibbs free energies in solution.

  • Calculating the Gibbs Free Energy of Reaction:

    • Extract the total Gibbs free energies (G°(aq)) for the acidic species (HA) and its conjugate base (A⁻) from the output of the aqueous phase frequency calculations.

    • Calculate the ΔG° of the deprotonation reaction in solution: ΔG°_reaction = G°(A⁻, aq) - G°(HA, aq)

  • Calculating the pKa:

    • The pKa is then calculated using the relationship: pKa = (ΔG°_reaction + ΔG°(H⁺, aq)) / (2.303 * RT)

    • A well-accepted value for ΔG°(H⁺, aq) at 298.15 K is approximately -265.9 kcal/mol, although this can be method-dependent.[7] For higher accuracy, it is often recommended to use a linear regression correction based on a set of known acids calculated at the same level of theory.[11][12]

Visualization of the Computational Workflow

pKa_Workflow cluster_species Species Preparation cluster_gas Gas Phase Calculations cluster_solv Aqueous Phase Calculations cluster_pka pKa Calculation Start Build 3D Structures (Neutral, Anions) Conformers Conformational Search Start->Conformers Opt_Gas Geometry Optimization Conformers->Opt_Gas Freq_Gas Frequency Calculation Opt_Gas->Freq_Gas Obtain ZPVE & Thermal Corrections Opt_Solv Geometry Optimization (with SMD/PCM) Opt_Gas->Opt_Solv Use as starting geometry Freq_Solv Frequency Calculation (with SMD/PCM) Opt_Solv->Freq_Solv Obtain G°(aq) Calc_DeltaG Calculate ΔG°_reaction Freq_Solv->Calc_DeltaG Calc_pKa Calculate pKa Calc_DeltaG->Calc_pKa

Caption: Computational workflow for theoretical pKa prediction.

Predicted pKa Values and Discussion

Based on the structural analysis and established computational methods, we can anticipate the following:

Ionizable GroupPredicted pKa RangeKey Influencing Factors
Carboxylic Acid3.0 - 4.0Inductive electron withdrawal by the alkyne group; potential stabilization of the carboxylate by intramolecular hydrogen bonding.
α-Hydroxyl Group14 - 16Generally high pKa for alcohols; potential influence from the neighboring carboxylate group in the dianionic form.

The predicted pKa for the carboxylic acid is expected to be lower than that of a simple alkanoic acid (e.g., pentanoic acid, pKa ≈ 4.8) due to the electron-withdrawing nature of the propargyl group.[3] Online prediction tools suggest a pKa of approximately 3.45 to 3.79 for the carboxylic acid.[13] The calculation of the hydroxyl pKa is more challenging and often less accurate due to the high energy of the resulting alkoxide.

Dissociation Equilibria of 2-Hydroxypent-4-ynoic acid

Dissociation_Equilibria Neutral Neutral Molecule (HAH') Anion1 Carboxylate Anion (A⁻H') Neutral->Anion1 -H⁺ (pKa1) Anion2 Dianion (A⁻A'⁻) Anion1->Anion2 -H⁺ (pKa2)

Caption: Stepwise dissociation of 2-Hydroxypent-4-ynoic acid.

Conclusion: A Pathway to Accurate In-Silico Prediction

This technical guide has detailed a comprehensive, first-principles approach for the theoretical pKa calculation of 2-Hydroxypent-4-ynoic acid. By carefully considering the molecule's unique structural features—the inductive effect of the terminal alkyne and the potential for intramolecular hydrogen bonding—and employing a robust computational workflow based on Density Functional Theory with a continuum solvation model, researchers can achieve accurate and reliable pKa predictions. This in-silico methodology serves as a powerful tool in the early stages of drug discovery, enabling the rational design and prioritization of candidates with optimal physicochemical properties for improved therapeutic outcomes.

References

  • ResearchGate. (2025). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available from: [Link]

  • NTU Journal. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available from: [Link]

  • National Institutes of Health (NIH). (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available from: [Link]

  • Semantic Scholar. DFT-Machine Learning Approach for Accurate Prediction of pKa. Available from: [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • National Institutes of Health (NIH). (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Available from: [Link]

  • Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

  • YouTube. (2023). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Available from: [Link]

  • SCM. (2025). pKa values — Tutorials 2025.1 documentation. Available from: [Link]

  • ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. Available from: [Link]

  • OSTI.GOV. Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Available from: [Link]

  • Reddit. (2023). Computational pKa Determination. Available from: [Link]

  • ResearchGate. pKa values of α-hydroxycarboxylic acids. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Reddit. (2024). Intramolecular h-bonding and decrease in Pka. Available from: [Link]

  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Available from: [Link]

  • PubMed Central (PMC). (2018). How to Predict the pKa of Any Compound in Any Solvent. Available from: [Link]

  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

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Methodological & Application

Application Note: Metabolic Labeling of the Lactylome using 2-Hydroxypent-4-ynoic acid (YnLac)

[1][2][3]

Abstract

This application note details the protocol for using 2-Hydroxypent-4-ynoic acid (YnLac) , a bioorthogonal chemical reporter, to profile protein lysine lactylation (Kla) in living cells.[1][2][3][4][5] Lysine lactylation is a recently discovered epigenetic modification linking cellular metabolism (the Warburg effect) to gene regulation. Unlike static antibody-based methods, YnLac enables the dynamic tracking of de novo lactylation events. This guide covers the metabolic incorporation of YnLac, subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), and downstream analysis via in-gel fluorescence or mass spectrometry.

Introduction & Mechanism of Action

The Biological Context: Lysine Lactylation (Kla)

Lysine lactylation (Kla) is a post-translational modification (PTM) where a lactyl group is transferred from Lactyl-CoA to lysine residues on histones and non-histone proteins.[6][1][2][3][4] This modification is catalyzed by acetyltransferases such as p300/CBP and is directly regulated by intracellular lactate levels, serving as a critical link between metabolic status and gene expression.

The Chemical Probe: YnLac

2-Hydroxypent-4-ynoic acid (YnLac) is an alkyne-functionalized analog of L-lactate.[6][2] Although it possesses a 5-carbon chain (compared to lactate's 3 carbons), the terminal alkyne and the

Mechanism of Incorporation[1]
  • Cellular Entry: YnLac enters the cell (likely via monocarboxylate transporters, MCTs).

  • Activation: It is converted to YnLactyl-CoA by cellular acyl-CoA synthetases.

  • Transfer: p300/CBP transfers the YnLactyl group to specific lysine residues on target proteins.

  • Detection: The alkyne handle reacts with an azide-tagged probe (fluorophore or biotin) via CuAAC for visualization or enrichment.

MetabolicPathwayYnLacYnLac(2-Hydroxypent-4-ynoic acid)YnLacCoAYnLactyl-CoA(Activated Intermediate)YnLac->YnLacCoAAcyl-CoA SynthetaseModifiedProteinYnLactylated Protein(Alkyne-Tagged)YnLacCoA->ModifiedProteinp300/CBP(Writer Enzymes)ProteinTarget Protein(e.g., Histone H3)Protein->ModifiedProteinClickProductLabeled Protein(Fluorescent/Biotinylated)ModifiedProtein->ClickProductCuAAC Reaction(Azide-Probe)

Figure 1: Metabolic fate of YnLac from cellular entry to bioorthogonal labeling.

Experimental Design & Reagents

Key Reagents
  • YnLac Probe: 2-Hydroxypent-4-ynoic acid (Synthesis described in Sun et al., 2022 or custom synthesis).[3]

  • Competition Control: Sodium L-Lactate (Sigma-Aldrich).

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors and Benzonase.[5]

  • Click Chemistry Reagents:

    • Azide-Probe: Azide-Rhodamine (for gel) or Biotin-Azide (for MS).

    • CuSO

      
      :  50 mM stock in water (fresh).[5]
      
    • TCEP: 50 mM stock in water (fresh).[5]

    • TBTA: 2 mM stock in DMSO/t-BuOH (1:4).

Preparation of YnLac Stock Solution

YnLac is typically synthesized as the free acid. It must be neutralized before adding to cell culture.

  • Dissolve 2-Hydroxypent-4-ynoic acid in sterile ddH

    
    O.
    
  • Add equimolar NaOH (1 M) dropwise to neutralize (pH ~7.4).

  • Adjust volume with PBS to create a 2.0 M stock solution .

  • Filter sterilize (0.22 µm) and store at -20°C.

Experimental Conditions Table
ParameterStandard ConditionOptimization RangeNotes
Concentration 20 mM 5 – 50 mMMimics physiological lactate levels (10-40 mM in cancer).
Incubation Time 8 Hours 4 – 12 HoursLonger times may increase background.
Media DMEM + 10% FBSDialyzed FBSStandard FBS contains lactate; dialyzed FBS reduces competition.
Competition Control 20 mM L-Lactate10 – 50 mMCo-incubate to prove specificity.

Step-by-Step Protocol

Phase 1: Metabolic Labeling
  • Seed Cells: Plate mammalian cells (e.g., HEK293T, HeLa) to reach 70-80% confluency on the day of labeling.

  • Prepare Media: Dilute the 2.0 M YnLac stock into fresh culture media (DMEM + 10% FBS) to a final concentration of 20 mM .

    • Negative Control: Use media with vehicle (PBS) only.

    • Competition Control: Supplement media with 20 mM YnLac + 20 mM Sodium L-Lactate .[3][4]

  • Incubate: Replace cell media with the YnLac-containing media. Incubate at 37°C / 5% CO

    
     for 8 hours .
    
  • Harvest:

    • Aspirate media.

    • Wash cells 2x with ice-cold PBS to remove free probe.

    • Scrape cells into 1 mL PBS or lyse directly.

Phase 2: Lysis and Click Chemistry
  • Lysis: Resuspend cell pellet in RIPA buffer (containing protease inhibitors and 100 U/mL Benzonase). Incubate on ice for 15 min.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantify: Measure protein concentration (BCA Assay) and normalize all samples to 2 mg/mL.

  • Click Reaction Setup: For each 100 µL of lysate (200 µg protein), add reagents in the following strict order :

    • Azide-Tag: 1 µL (final 100 µM).

    • TBTA: 2 µL (final 100 µM).

    • CuSO

      
      :  2 µL (final 1 mM).
      
    • TCEP: 2 µL (final 1 mM).

    • Note: Premixing TCEP and CuSO

      
       before adding to lysate can cause precipitation. Add individually.
      
  • Reaction: Vortex and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Add ice-cold acetone (4 volumes) or methanol/chloroform to precipitate proteins and remove excess reagents.

Phase 3: Downstream Analysis

Option A: In-Gel Fluorescence (Validation)

  • Resuspend precipitated protein in 1x SDS Loading Buffer.

  • Boil for 5 min.

  • Run SDS-PAGE.[6][7]

  • Scan gel on a fluorescence scanner (e.g., Typhoon) before Coomassie staining.

Option B: Streptavidin Enrichment (Proteomics)

  • Resuspend precipitated protein (labeled with Biotin-Azide) in 1% SDS / PBS.

  • Dilute to 0.2% SDS with PBS.

  • Incubate with Streptavidin-Agarose beads for 2 hours at RT.

  • Wash beads stringently (1% SDS, 4M Urea, PBS).

  • Perform on-bead tryptic digestion for LC-MS/MS analysis.

Workflowcluster_0Phase 1: Labelingcluster_1Phase 2: Click Reactioncluster_2Phase 3: AnalysisStep1Seed Cells(70% Confluency)Step2Add YnLac (20 mM)+/- L-Lactate ControlStep1->Step2Step3Incubate 8 Hours37°CStep2->Step3Step4Harvest & Lyse(RIPA + Benzonase)Step3->Step4Step5Add Click Reagents(Azide, TBTA, Cu, TCEP)Step4->Step5Step6Incubate 1h RTPrecipitate ProteinStep5->Step6Step7In-Gel Fluorescence(Validation)Step6->Step7Step8Streptavidin Pull-down(Proteomics)Step6->Step8

Figure 2: Experimental workflow for YnLac metabolic labeling.

Troubleshooting & Critical Factors

High Background / Non-Specific Labeling
  • Cause: Free probe remaining in cells or non-specific sticking of the fluorophore.

  • Solution: Ensure thorough washing of cells with PBS before lysis. Perform protein precipitation (Acetone/Methanol) after the Click reaction to remove unreacted fluorophore.

Low Signal Intensity
  • Cause: Low incorporation efficiency or failed Click reaction.

  • Solution:

    • Verify YnLac concentration (increase to 50 mM if necessary).

    • Use fresh TCEP and CuSO

      
      .[5] TCEP oxidizes rapidly in air.
      
    • Check cell viability; stressed cells may have altered metabolism.

Competition Assay Failure
  • Observation: No reduction in signal with L-Lactate.

  • Solution: Endogenous lactate production might be high. Use dialyzed FBS to remove external lactate sources, or increase the competitor (L-Lactate) concentration to 50 mM.

References

  • Sun, N., et al. (2022). "A bioorthogonal chemical reporter for the detection and identification of protein lactylation." Chemical Science, 13, 659-668.

    • Key Reference: Describes the synthesis and validation of YnLac (Compound 2) and the 20 mM labeling protocol.
  • Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation." Nature, 574, 575–580.

    • Context: The foundational paper establishing histone lactylation and its link to lactate levels.[1]

  • Li, X., et al. (2020). "Chemical Proteomics Approaches for Profiling Protein Acylations." Accounts of Chemical Research, 53(9), 1992–2002.

    • Context: General review of metabolic probes for acyl-CoA derived modific

Bioconjugation of peptides with 2-Hydroxypent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bio-Orthogonal Labeling via 2-Hydroxypent-4-ynoic Acid

Abstract & Introduction

The integration of bio-orthogonal handles into peptide sequences is a cornerstone of modern chemical biology, enabling the precise attachment of fluorophores, drugs, or affinity tags. While 4-pentynoic acid has long been the standard for introducing terminal alkyne handles, its hydrophobicity can induce aggregation in complex peptide sequences.

2-Hydroxypent-4-ynoic acid represents a superior alternative for "Click" chemistry applications requiring enhanced solubility and physiochemical tuning. The presence of the


-hydroxyl group serves two critical functions:
  • Solubility Enhancement: It disrupts the hydrophobic patch often created by standard alkyl linkers, improving the aqueous solubility of the final conjugate.

  • Structural Versatility: It allows for the formation of depsipeptide (ester) linkages if incorporated into the backbone, or serves as a hydrogen bond donor/acceptor when used as an N-terminal cap.

This guide details the optimized protocols for incorporating 2-hydroxypent-4-ynoic acid into peptides via Solid Phase Peptide Synthesis (SPPS) and subsequent bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Basis & Mechanism

The workflow relies on two distinct chemical phases: the acylation of the peptide N-terminus (or Lysine side chain) with the hydroxy-alkyne acid, followed by the 1,3-dipolar cycloaddition.

Mechanism Visualization

BioconjugationWorkflow cluster_0 Phase 1: SPPS Incorporation cluster_1 Phase 2: CuAAC Conjugation Peptide Resin-Bound Peptide (Free Amine) Coupling Amide Bond Formation Peptide->Coupling Reagent 2-Hydroxypent-4-ynoic Acid + DIC/Oxyma Reagent->Coupling CappedPeptide Alkyne-Modified Peptide Coupling->CappedPeptide  Cleavage   Catalyst Cu(I) / THPTA CappedPeptide->Catalyst Azide Azide-Payload (Fluorophore/Drug) Azide->Catalyst Triazole Stable Triazole Conjugate Catalyst->Triazole  Click Reaction  

Figure 1: End-to-end workflow from solid-phase synthesis to final bioconjugate.

Protocol 1: SPPS Incorporation

Challenge: The


-hydroxyl group of 2-hydroxypent-4-ynoic acid makes the adjacent chiral center (if using a chiral enantiomer) prone to racemization under basic activation conditions (e.g., HATU/DIEA). Furthermore, the hydroxyl group itself can undergo O-acylation if unprotected.

Solution: Use DIC/Oxyma Pure activation. This method is neutral (base-free), significantly reducing racemization risk and suppressing O-acylation side reactions compared to phosphonium/uronium salts.

Materials
  • Resin-bound peptide (N-terminal Fmoc removed).

  • 2-Hydroxypent-4-ynoic acid (5.0 equivalents relative to resin loading).

  • DIC (N,N'-Diisopropylcarbodiimide) (5.0 eq).

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (5.0 eq).

  • DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Procedure
  • Preparation: Swell the resin in DMF for 20 minutes. Drain.

  • Activation Cocktail:

    • Dissolve 2-Hydroxypent-4-ynoic acid and Oxyma Pure in a minimal volume of DMF.

    • Add DIC immediately prior to adding to the resin. Do not pre-activate for >2 minutes to avoid rearrangement.

  • Coupling:

    • Add the mixture to the resin.[1]

    • Agitate at room temperature for 60–90 minutes .

    • Note: Monitor via Kaiser Test. If the test remains slightly blue (incomplete), perform a second coupling (double couple) using fresh reagents for 45 minutes.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Cleavage: Perform standard TFA cleavage (e.g., TFA/TIS/H2O 95:2.5:2.5). The alkyne and

    
    -hydroxyl groups are stable in TFA.
    

Protocol 2: CuAAC Bioconjugation ("Click" Reaction)

Challenge: Copper toxicity and oxidative damage to the peptide (e.g., Methionine oxidation, Histidine degradation). Solution: Use THPTA , a water-soluble ligand that shields the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from reactive oxygen species.

Reagent Setup
ComponentStock ConcentrationSolventStorage
Peptide-Alkyne 1–2 mMPBS (pH 7.4) or DMSO-20°C
Azide-Payload 10 mMDMSO-20°C
CuSO4 20 mMWaterRT
THPTA Ligand 50 mMWater-20°C
Sodium Ascorbate 100 mMWaterFreshly Prepared
Step-by-Step Procedure
  • Premix Catalyst (Crucial Step):

    • In a separate microtube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA stock).

    • Why: This ensures all copper is complexed before it touches the peptide.

  • Reaction Assembly:

    • To the peptide solution (dissolved in PBS/buffer), add the Azide-Payload (1.2 – 2.0 equivalents).

    • Add the Cu-THPTA premix (Final concentration of Cu should be ~0.5–1 mM).

  • Initiation:

    • Add Sodium Ascorbate (Final concentration ~5 mM).

    • Visual Check: The solution should remain clear. If it turns yellow/brown, oxidation is occurring (check buffer deoxygenation).

  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes with gentle agitation. Protect from light if using fluorophores.

  • Quenching & Purification:

    • Quench by adding EDTA (10 mM final) to chelate copper.

    • Purify via HPLC or dialysis.

Quality Control & Validation

Analytical HPLC
  • Shift: The hydrophobic azide payload usually causes a significant shift in retention time.

  • Target: Look for the disappearance of the starting alkyne-peptide peak.

Mass Spectrometry (ESI-MS)
  • Mass Calculation:

    
    
    (Note: No water is lost in a cycloaddition reaction).
    
  • Diagnostic: The 1,2,3-triazole ring is extremely stable. Fragmentation patterns often show the intact linker.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peptide Aggregation Hydrophobic payloadAdd 10-20% DMSO or Guanidine HCl to the reaction buffer.
Methionine Oxidation ROS generation by CopperIncrease THPTA:Cu ratio to 5:1. Degas buffers with Argon.
Incomplete Coupling (SPPS) Steric hindrance of OH groupUse double coupling. Switch to HATU/DIEA only if using racemic acid.
Blue Kaiser Test Failed acylationCheck solubility of the hydroxy-acid. Ensure DMF is dry.

References

  • Solid-Phase Peptide Synthesis (SPPS) with Alpha-Hydroxy Acids

    • Detailed protocols on preventing racemiz
    • Source:

  • CuAAC Click Chemistry Protocols for Peptides

    • Foundational work on THPTA ligand usage for biocomp
    • Source:

  • Comparison of Linker Hydrophilicity

    • Discussion on the advantages of polar linkers in bioconjug
    • Source:

  • Oxyma Pure vs. HOBt

    • Safety and efficiency d
    • Source:

Sources

Using 2-Hydroxypent-4-ynoic acid as a chemical reporter

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Profiling of Histone Lactylation Using 2-Hydroxypent-4-ynoic Acid (YnLac)

Abstract

Lactate, long dismissed as a metabolic waste product of the Warburg effect, has emerged as a critical signaling molecule that regulates gene expression through a novel histone post-translational modification (PTM) known as Histone Lysine Lactylation (Kla) . To study this modification, researchers require robust tools that can distinguish exogenous lactylation events from endogenous background. This guide details the application of (S)-2-Hydroxypent-4-ynoic acid (YnLac) , a bioorthogonal chemical reporter that structurally mimics L-lactate.[1][2] Upon metabolic incorporation, YnLac introduces a terminal alkyne handle onto lactylated proteins, enabling selective detection and enrichment via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Mechanism

The Biological Context: Lactylation

In highly glycolytic cells (e.g., M1 macrophages, tumor cells), lactate accumulates and is converted into Lactyl-CoA . This activated thioester serves as a substrate for histone acetyltransferases (HATs), specifically p300/CBP , which transfer the lactyl moiety to lysine residues on histones (e.g., H3K18la). This "lactylation" clock directly links metabolic status to gene transcription, often driving pro-inflammatory or reparative gene programs.

The Reporter: YnLac

2-Hydroxypent-4-ynoic acid (YnLac) is an alkynyl analog of L-lactate.[2] It retains the


-hydroxy acid motif required for recognition by metabolic enzymes but extends the carbon chain with a terminal alkyne.
  • Cell Entry: YnLac enters cells, likely via Monocarboxylate Transporters (MCTs).

  • Metabolic Activation: It is processed (presumably by ACSS2 or similar acyl-CoA synthetases) into YnLactyl-CoA .

  • Chromatin Writing: p300 utilizes YnLactyl-CoA to transfer the alkynyl-lactyl group onto histone lysines.

  • Detection: The terminal alkyne is chemically inert in biological systems but reacts rapidly with azide-functionalized probes (biotin or fluorophores) via "Click Chemistry" (CuAAC).

Figure 1: Metabolic incorporation pathway of YnLac into histone proteins.

Experimental Design & Considerations

Concentration & Toxicity
  • Physiological Relevance: Endogenous lactate ranges from 1.5–3 mM (healthy) to 10–40 mM (Warburg effect/Tumors).[3]

  • Reporter Dosage: YnLac is typically used at 5–20 mM .

    • Low (5 mM): Minimizes competition with endogenous lactate but yields lower signal.

    • High (20 mM): Standard for robust detection in Western Blot/Proteomics; mimics the high-lactate tumor microenvironment.

  • pH Control: The free acid form of YnLac is acidic. It must be neutralized to pH 7.4 before addition to cells to prevent acid-induced toxicity.

Controls

To validate that the signal is derived from metabolic incorporation and not non-specific binding:

  • Competition: Co-incubate with excess Sodium L-Lactate (20-40 mM). Signal should decrease.

  • Enzyme Inhibition: Co-treat with A-485 (p300/CBP inhibitor). Signal should decrease.

  • Click Control: Perform the click reaction without the azide probe or without the copper catalyst.

Detailed Protocol

Phase 1: Reagent Preparation

Materials:

  • 2-Hydroxypent-4-ynoic acid (YnLac) [Commercially available or synthesized].[1]

  • Sodium Hydroxide (NaOH), 1 M sterile solution.

  • PBS or Water (PCR grade).

Step-by-Step:

  • Weigh out YnLac.

  • Dissolve in a minimal volume of sterile water (e.g., to make a 1 M concentration).

  • Neutralization (Critical): Add equimolar NaOH (1 equivalent).

    • Example: For 1 mmol YnLac, add 1 mL of 1 M NaOH.

    • Check pH with a micro-strip; adjust to ~7.4.

  • Filter sterilize (0.22 µm) and store at -20°C. This is your 1 M YnLac Stock .

Phase 2: Metabolic Labeling (Cell Culture)

Materials:

  • Mammalian cells (e.g., HeLa, RAW264.7, MCF-7) at 70-80% confluency.

  • Complete culture media (DMEM + 10% FBS).

Protocol:

  • Seed Cells: Plate cells 18–24 hours prior to ensure adherence.

  • Prepare Labeling Media: Dilute 1 M YnLac Stock into fresh, warm culture media to a final concentration of 10–20 mM .

    • Note: If studying glucose-deprived conditions, ensure media formulation is adjusted accordingly.

  • Incubation: Replace old media with Labeling Media. Incubate at 37°C / 5% CO₂ for 6 to 24 hours .

    • Optimization: 8 hours is a common starting point for histone extraction.

  • Harvest:

    • Wash cells 2x with ice-cold PBS to remove free YnLac.

    • Scrape cells or trypsinize for lysis.

Phase 3: Lysis & Click Chemistry (CuAAC)

Buffer Composition (Lysis Buffer):

  • 1% SDS in PBS (or 50 mM HEPES pH 7.5).

  • 1x Protease Inhibitor Cocktail.

  • Note: Avoid buffers with EDTA or chelators, as they interfere with the Copper catalyst.

Reaction Components:

Component Stock Conc. Final Conc. Role
Lysate 2-5 mg/mL 1-2 mg/mL Protein Sample
Azide Probe 10 mM (DMSO) 100 µM Detection Tag (Biotin-N3 or TAMRA-N3)
CuSO₄ 50 mM (H₂O) 1 mM Catalyst Source
THPTA 50 mM (H₂O) 100 µM Cu(I) Ligand (Protects proteins)

| Sodium Ascorbate | 100 mM (Fresh) | 2-4 mM | Reducing Agent (Cu²⁺


 Cu⁺) |

Step-by-Step:

  • Lysis: Lyse cells in 1% SDS buffer. Sonicate to shear DNA (viscosity reduction is crucial for histone handling).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Click Reaction Assembly:

    • Add Azide Probe to lysate. Vortex.

    • Premix CuSO₄ and THPTA ligand in a separate tube. Add this complex to the lysate. Vortex.

    • Add Sodium Ascorbate last to initiate the reaction.

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.

  • Termination:

    • For Western Blot: Add 4x SDS-PAGE Loading Buffer (containing

      
      -ME or DTT) directly to the reaction. Boil for 5-10 min.
      
    • For Proteomics: Precipitate proteins using Methanol/Chloroform or Acetone to remove excess reagents.

Phase 4: Detection & Analysis

A. In-Gel Fluorescence (if using Fluorescent Azide)

  • Run SDS-PAGE (15% gel recommended for histones).

  • Fix gel in 40% MeOH / 10% Acetic Acid for 10 min.

  • Wash with water.

  • Image on a fluorescent scanner (e.g., Typhoon) using appropriate excitation/emission.

B. Western Blot (if using Biotin Azide)

  • Run SDS-PAGE and transfer to PVDF/Nitrocellulose.

  • Block with 3% BSA (Avoid milk, as it contains endogenous biotin).

  • Incubate with Streptavidin-HRP (1:5000).

  • Develop with ECL.

Figure 2: Experimental workflow for YnLac labeling and detection.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Cell Death Acidic pH of YnLacEnsure YnLac is neutralized with NaOH to pH 7.4 before adding to media.
Low Signal Insufficient incorporationIncrease concentration to 20 mM; extend time to 24h.
High Background Non-specific sticking of probePre-clear lysate with Streptavidin beads before click; Wash pellets aggressively if precipitating.
Protein Precipitation Copper instabilityPremix CuSO₄ and THPTA before adding to lysate; Ensure SDS is present to keep proteins soluble.

References

  • Sun, Y., Chen, Y., & Peng, T. (2022). A bioorthogonal chemical reporter for the detection and identification of protein lactylation.[2][3][4][5][6][7] Chemical Science, 13, 6262-6269. [Link]

  • Zhang, D., et al. (2019). Metabolic regulation of gene expression by histone lactylation.[2][4][5] Nature, 574, 575–580. [Link]

  • Li, X., et al. (2020). Histone lactylation inhibits lung fibrosis by inducing apoptosis of myofibroblasts. Nature Communications, 11, 1-15. [Link]

Sources

Application Note: Metabolic Labeling of the Lactylome using 2-Hydroxypent-4-ynoic Acid (YnLac)

[1]

Executive Summary

The discovery that lactate is not merely a glycolytic waste product but a precursor for a functional post-translational modification—Lysine Lactylation (Kla) —has fundamentally shifted our understanding of the Warburg effect and gene regulation. To study this modification, we utilize 2-Hydroxypent-4-ynoic acid (YnLac) , a bioorthogonal alkyne-functionalized mimic of L-lactate.

This guide details the experimental setup for using YnLac to profile protein lactylation in live cells. Unlike antibody-based methods which are limited by epitope occlusion and cross-reactivity, YnLac metabolic labeling offers a stoichiometric, covalent, and enrichment-compatible readout of the nascent lactylome.

Scientific Mechanism & Rationale

The Probe: 2-Hydroxypent-4-ynoic Acid (YnLac)

YnLac is an L-lactate analog extended by a terminal alkyne group.[1] Its design relies on the "minimalist" principle of chemical biology:

  • Structural Mimicry: The

    
    -hydroxy acid moiety preserves the recognition motifs required for transport (via MCTs) and enzymatic activation (likely via acyl-CoA synthetases like ACSS2 or specific lactyltransferases).
    
  • Bioorthogonality: The terminal alkyne is inert in biological systems but reacts rapidly with azide-tagged reporters (fluorophores or biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Metabolic Incorporation Pathway

The experimental logic follows the hijacking of the endogenous lactylation pathway:

  • Entry: YnLac enters the cell, competing with endogenous lactate.

  • Activation: Intracellular machinery converts YnLac to YnLactyl-CoA .

  • Transfer: Lactyltransferases (e.g., p300/CBP) transfer the YnLactyl moiety to lysine residues on histones and non-histone proteins.

  • Detection: The alkyne handle is chemically tagged ex vivo for visualization.

LactylationPathwayYnLacYnLac(Extracellular)YnLac_IntraYnLac(Intracellular)YnLac->YnLac_IntraMCT TransportYnLac_CoAYnLactyl-CoA(Activated Donor)YnLac_Intra->YnLac_CoAAcyl-CoASynthetaseLactylatedYn-LactylatedProteinYnLac_CoA->LactylatedLactyltransferase(e.g., p300)ProteinTarget Protein(Lysine)Protein->LactylatedDetectedFluorescentLactyl-ProteinLactylated->DetectedCuAACClickClick Reaction(Azide-Fluor)Click->Detected

Figure 1: Metabolic incorporation of YnLac into the cellular proteome.[2][1][3][4] The probe mimics lactate, is activated to a CoA thioester, and transferred to lysine residues.

Experimental Protocol

Reagents & Preparation
ReagentSpecificationPreparationStorage
YnLac Probe Sodium (S)-2-hydroxypent-4-ynoateDissolve in sterile ddH₂O to 1 M stock . Adjust pH to 7.4 if necessary.-20°C (Stable for 6 mo)
Lysis Buffer RIPA or 1% SDS in PBSSupplement with Protease Inhibitors and Deacetylase/Delactylase Inhibitors (e.g., TSA, NAM).Freshly prepared
Click Reagents CuSO₄, THPTA (Ligand), Sodium AscorbatePrepare 50 mM CuSO₄/THPTA premix (1:2 ratio). Prepare Ascorbate (100 mM) fresh.CuSO₄/THPTA: RT; Ascorbate: Fresh
Azide Tag Azide-Rhodamine (Fluorescence) or Biotin-Azide (Mass Spec)10 mM stock in DMSO.-20°C, Dark
Cell Culture & Metabolic Labeling

Critical Insight: Lactylation is metabolic-state dependent. High glucose (Warburg effect) increases endogenous lactate, which competes with YnLac. Perform labeling in standard glucose media, or optimize YnLac concentration to outcompete endogenous pools.

  • Seed Cells: Plate mammalian cells (e.g., HEK293T, HeLa, MCF-7) to reach 70-80% confluency.

  • Probe Addition: Add YnLac to the culture medium.

    • Standard Concentration:20 mM (High concentration is required to compete with mM levels of endogenous lactate).

    • Duration:6 to 24 hours . (Histone turnover is slow; 12-24h is recommended for chromatin targets).

  • Harvest:

    • Wash cells 3x with ice-cold PBS to remove free probe.

    • Lyse cells in Lysis Buffer containing protease and delactylase inhibitors.

    • Sonicate to shear DNA (viscosity reduction) and clarify by centrifugation (15,000 x g, 10 min, 4°C).

  • Quantification: Determine protein concentration (BCA Assay) and normalize all samples to 2 mg/mL.

Click Chemistry (CuAAC)

This step covalently attaches the detection handle. The reaction must be performed in a specific order to prevent copper precipitation.

  • Reaction Mix: For every 100 µL of lysate (200 µg protein), add reagents in this exact order :

    • Azide-Tag (100 µM): 1 µL of 10 mM stock.

    • CuSO₄/THPTA Premix (1 mM): 2 µL of 50 mM stock.

    • Sodium Ascorbate (2 mM): 2 µL of 100 mM stock (Add last to initiate).

  • Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Termination: Add 5 volumes of ice-cold acetone (or 4X SDS Loading Buffer for immediate gel analysis) to precipitate proteins and remove excess free dye.

Downstream Analysis

A. In-Gel Fluorescence (Visualization)

  • Resolve proteins on SDS-PAGE.

  • Do not stain with Coomassie yet.

  • Image on a fluorescent scanner (e.g., Typhoon) using the appropriate channel (e.g., TAMRA/Rhodamine).

  • Stain with Coomassie afterwards to verify loading.

B. Proteomics (Identification)

  • Use Biotin-Azide in Step 3.3.

  • Precipitate proteins to remove free biotin.

  • Enrich labeled proteins using Streptavidin-agarose beads.

  • Perform on-bead tryptic digestion and LC-MS/MS analysis.

Self-Validating System: Controls

To ensure the signal observed is derived from specific metabolic incorporation of a lactate mimic (and not non-specific alkynylation), you must run the following controls:

The "Competition" Control (Gold Standard)

This experiment proves that YnLac utilizes the same biological machinery as natural lactate.

  • Setup: Pre-treat cells with Sodium L-Lactate (20-50 mM) for 4 hours.

  • Labeling: Co-incubate cells with YnLac (20 mM) + Sodium L-Lactate (50 mM) .

  • Expected Result: A significant decrease in fluorescent signal compared to YnLac alone. The excess natural lactate outcompetes the probe for transport and transfer.

The "No-Click" Control
  • Setup: Labeled lysate processed without adding CuSO₄ or Ascorbate.

  • Expected Result: No fluorescence. This rules out non-specific binding of the azide dye to the protein.

WorkflowValidationcluster_ExpExperimental Groupcluster_CompCompetition Control (Validation)StartExperimental SetupExpCells + YnLac (20mM)Start->ExpCompCells + YnLac (20mM)+ L-Lactate (50mM)Start->CompProcessLysis & Click ChemistryExp->ProcessComp->ProcessResultIn-Gel FluorescenceProcess->ResultValidVALIDATEDResult->ValidExp >> Comp(Specific Signal)InvalidFAILEDResult->InvalidExp ≈ Comp(Non-Specific)

Figure 2: Validation workflow. The specificity of the probe is confirmed if excess natural L-lactate suppresses the YnLac signal.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Low metabolic rate or high endogenous lactate.Deplete glucose in media 1h prior to labeling; Increase YnLac concentration to 50 mM.
High Background Non-specific dye sticking.Precipitate proteins with Acetone/MeOH after click reaction to wash away free dye.
Protein Precipitation Copper concentration too high.Use THPTA ligand at 2:1 ratio to Copper; Ensure Copper < 1 mM final.
No Competition Effect Probe is acting as a generic alkylator.Verify probe purity; Ensure cells are metabolically active (Lactate transport active).

References

  • Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation." Nature. Link

    • Seminal paper defining histone lactylation and the use of isotopic lact
  • Sun, N., et al. (2022). "A bioorthogonal chemical reporter for the detection and identification of protein lactylation." Chemical Science. Link

    • Primary reference for the synthesis and application of YnLac (2-hydroxypent-4-ynoic acid).
  • Li, X., et al. (2020). "Histone lactylation inhibits lung fibrosis." Molecular Cell. Link

    • Application of lactyl

2-Hydroxypent-4-ynoic Acid: A Novel Probe for Exploring Enzyme Activity Through Covalent Targeting and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Enzyme Function with a Chemically Versatile Tool

The precise measurement of enzyme activity within complex biological systems is a cornerstone of fundamental research and drug discovery. Activity-based protein profiling (ABPP) has emerged as a powerful technique for the functional characterization of enzymes in their native environment. This approach utilizes chemical probes that covalently modify the active site of an enzyme, providing a direct readout of its catalytic competency. Here, we introduce 2-hydroxypent-4-ynoic acid as a novel, versatile probe for ABPP, designed to target specific enzyme classes and enable downstream analysis through bioorthogonal "click" chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-hydroxypent-4-ynoic acid. We will delve into the scientific rationale behind its design, its potential enzyme targets, a detailed protocol for its use in profiling enzyme activity, and methods for the subsequent detection and identification of labeled enzymes.

Scientific Rationale: A Bifunctional Probe for Targeted Enzyme Interrogation

2-Hydroxypent-4-ynoic acid is a strategically designed small molecule that incorporates two key functional motifs: a 2-hydroxy acid and a terminal alkyne. This dual functionality underpins its utility as a selective and versatile enzyme probe.

The 2-Hydroxy Acid Moiety: Targeting Specific Enzyme Classes

The 2-hydroxy acid scaffold is a common structural feature in a variety of endogenous metabolites and serves as a recognition element for numerous enzymes. Consequently, 2-hydroxypent-4-ynoic acid is poised to act as a substrate analog or inhibitor for several enzyme families, including:

  • Dehydrogenases: Enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) recognize and process 2-hydroxy acids. Analogs of their substrates can act as competitive inhibitors, binding to the active site and providing a means for targeted labeling.

  • Hydroxyacid Oxidases (HAOs): These enzymes are involved in the metabolism of various hydroxyacids.[1] 2-Hydroxypent-4-ynoic acid could potentially serve as a substrate or inhibitor for members of this enzyme family.

  • Other 2-Hydroxy Acid-Interacting Enzymes: A range of other enzymes, including certain metalloproteinases and sirtuins, are known to be inhibited by molecules containing a 2-hydroxy acid or a similar chemical scaffold.[2][3] For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5.[2]

The Terminal Alkyne: A Gateway to Bioorthogonal Detection

The terminal alkyne group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo highly specific and efficient reactions with a partner azide-containing molecule. This "click" chemistry reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the attachment of a wide array of reporter tags for downstream analysis, such as:

  • Fluorophores: For in-gel fluorescence scanning and visualization of labeled enzymes.

  • Biotin: For the enrichment and purification of labeled proteins for mass spectrometry-based identification.

  • Reporter Ions for Mass Spectrometry: Specialized tags that generate specific reporter ions upon fragmentation, aiding in the identification and quantification of modified peptides.[4]

Proposed Mechanism of Action: Covalent Modification of the Enzyme Active Site

We hypothesize that 2-hydroxypent-4-ynoic acid acts as a covalent inhibitor of its target enzymes. The proposed mechanism involves the nucleophilic attack of a reactive residue in the enzyme's active site, most notably a cysteine thiol, on the terminal alkyne. This reaction results in the formation of a stable vinyl thioether linkage, covalently tethering the probe to the enzyme.[5][6]

This covalent modification is often activity-dependent, meaning the probe preferentially labels catalytically active enzymes. The proximity and orientation of the alkyne within the active site, facilitated by the binding of the 2-hydroxy acid moiety, are critical for the covalent reaction to occur.

Covalent Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Enzyme_Cys Enzyme-Cys-SH Covalent_Adduct Enzyme-Cys-S-CH=CH-(CH2)-CH(OH)-COOH Enzyme_Cys->Covalent_Adduct Nucleophilic Attack Probe 2-Hydroxypent-4-ynoic acid Probe->Covalent_Adduct

Figure 1: Proposed mechanism of covalent inhibition of a cysteine-containing enzyme by 2-hydroxypent-4-ynoic acid.

Experimental Protocols: A Step-by-Step Guide to Enzyme Activity Probing

This section provides a detailed workflow for utilizing 2-hydroxypent-4-ynoic acid to probe enzyme activity in a complex biological sample, such as a cell lysate.

Experimental Workflow Start Prepare Cell Lysate Labeling Incubate with 2-Hydroxypent-4-ynoic Acid Start->Labeling Click_Chemistry Perform Click Chemistry (CuAAC or SPAAC) Labeling->Click_Chemistry Analysis Downstream Analysis Click_Chemistry->Analysis Fluorescence In-Gel Fluorescence Scanning Analysis->Fluorescence Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Figure 2: A generalized experimental workflow for enzyme activity probing using 2-hydroxypent-4-ynoic acid.

Part 1: Labeling of Target Enzymes in Cell Lysate

Materials:

  • Cells of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • 2-Hydroxypent-4-ynoic acid stock solution (e.g., 10 mM in DMSO)

  • Protein concentration assay kit (e.g., BCA)

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Enzyme Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.

    • Add 2-hydroxypent-4-ynoic acid to the lysate to a final concentration of 10-100 µM. Note: The optimal concentration should be determined empirically.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • As a negative control, pre-incubate a sample of the lysate with a known inhibitor of the target enzyme class before adding the probe.

Part 2: Bioorthogonal Labeling via Click Chemistry (CuAAC)

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin) stock solution (e.g., 1 mM in DMSO)

Protocol:

  • To 50 µL of the labeled protein lysate, add the following reagents in order:

    • 1 µL of TCEP stock solution (final concentration: 2 mM)

    • 3 µL of TBTA stock solution (final concentration: 0.6 mM)

    • 1 µL of the azide-reporter stock solution (final concentration: 20 µM)

    • 1 µL of CuSO₄ stock solution (final concentration: 1 mM)

  • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Quench the reaction by adding 10 µL of 500 mM EDTA.

Part 3: Downstream Analysis

A. In-Gel Fluorescence Scanning

  • Add SDS-PAGE loading buffer to the click-labeled samples. Do not boil the samples if the fluorophore is heat-sensitive.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission wavelengths.[7][8][9]

  • As a loading control, the gel can be subsequently stained with a total protein stain like Coomassie Brilliant Blue.

B. Mass Spectrometry-Based Identification of Labeled Proteins

  • For biotin-labeled samples, enrich the labeled proteins using streptavidin-coated beads.

  • Elute the bound proteins from the beads.

  • Digest the proteins into peptides using trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the labeled peptides and their corresponding proteins by searching the MS/MS data against a protein sequence database.[10][11] Specialized software can be used to identify peptides containing the alkyne-probe modification.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
No or weak labeling Inactive enzyme; Insufficient probe concentration; Short incubation time.Use fresh lysate; Increase probe concentration or incubation time.
High background Non-specific binding of the probe or reporter.Decrease probe concentration; Include a pre-clearing step with beads.
Multiple labeled bands The probe targets multiple enzymes.This is expected in a complex lysate. Use specific inhibitors to confirm target identity.
Smearing in the gel Protein aggregation.Optimize lysis and labeling conditions; ensure complete solubilization.

For more general troubleshooting of cell-based assays and ABPP experiments, refer to established guides.[12][13]

Conclusion: A Powerful Tool for Functional Proteomics

2-Hydroxypent-4-ynoic acid represents a promising new tool for the study of enzyme activity. Its unique bifunctional design allows for the targeted covalent modification of specific enzyme classes and subsequent versatile detection through bioorthogonal chemistry. The protocols outlined in this application note provide a robust framework for the application of this probe in activity-based protein profiling, enabling researchers to gain deeper insights into the functional state of the proteome in health and disease.

References

  • Wang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • García-Pérez, C., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • Makarov, D., et al. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Journal of Mass Spectrometry, 57(1), e4797. [Link]

  • ResearchGate. (n.d.). In-gel fluorescence analysis of the click-labeled samples. Retrieved from [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867–2870. [Link]

  • Cravatt, B. F., & Wright, A. T. (2008). Activity-based protein profiling – finding general solutions to specific problems. Current Opinion in Chemical Biology, 12(1), 1–2. [Link]

  • Di, Y., et al. (2009). Methods for peptide identification by spectral comparison. BMC Bioinformatics, 10(Suppl 1), S33. [Link]

  • Parker, C. G., & Pratt, M. R. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100551. [Link]

  • Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2867–2870. [Link]

  • van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. In eLS. John Wiley & Sons, Ltd.
  • Azure Biosystems. (n.d.). In-gel Fluorescence. Retrieved from [Link]

  • Sommer, S., et al. (2013). Covalent inhibition of SUMO and ubiquitin-specific cysteine proteases by an in situ thiol-alkyne addition. Angewandte Chemie International Edition, 52(14), 3815–3819. [Link]

  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235–E1244. [Link]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1398. [Link]

  • Salmas, R. E., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 995–1001. [Link]

  • van Rooden, E. J., et al. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 143(17), 6549–6561. [Link]

  • Wang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 347. [Link]

  • Thiele, C., et al. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 9, 755291. [Link]

  • Promega Corporation & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. [Link]

  • Hang, H. C., & Chen, Y. (2015). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Current Protocols in Chemical Biology, 7(3), 167–178. [Link]

  • ResearchGate. (2018). In-gel GFP fluorescence with SDS-PAGE protocol? Retrieved from [Link]

Sources

Application Note: Metabolic Labeling of Histone Lactylation using 2-Hydroxypent-4-ynoic Acid (Alkynyl-Lactate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using 2-Hydroxypent-4-ynoic acid (also known as Alkynyl-Lactate or Lact-yne ) as a bioorthogonal metabolic probe to visualize and enrich lactylated proteins.

Histone lactylation (Kla) is a recently discovered post-translational modification (PTM) linking cellular metabolism (the Warburg effect) to epigenetic regulation.[1] Traditional antibody-based detection can be limited by cross-reactivity and epitope occlusion. 2-Hydroxypent-4-ynoic acid serves as a structural analog of L-lactate, hijacking the endogenous metabolic machinery to incorporate a "clickable" alkyne handle into lactylated sites. This allows for sensitive fluorescent imaging or proteomic enrichment via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Scientific Mechanism

The Biological Target: Histone Lactylation

Lactate, previously considered a metabolic waste product, is now recognized as a precursor for histone lysine lactylation (Kla).[1][2][3][4][5][6][7] In cells with high glycolytic activity (e.g., cancer cells, M1 macrophages), accumulated lactate is converted to Lactyl-CoA . Histone acetyltransferases (HATs), such as p300, utilize Lactyl-CoA as a substrate to transfer the lactyl moiety to lysine residues on histone tails (e.g., H3K18la), thereby regulating gene expression associated with wound healing and oncogenesis.

The Probe: 2-Hydroxypent-4-ynoic Acid

2-Hydroxypent-4-ynoic acid is a 5-carbon alpha-hydroxy acid. Structurally, it mimics L-lactate (3 carbons) but extends the methyl group into a propargyl group (terminal alkyne).

  • Chemical Formula: C5H6O3

  • Role: Metabolic Surrogate.

  • Mechanism:

    • Uptake: The probe permeates the cell membrane (often utilizing MCT transporters).

    • Activation: Intracellular enzymes convert the probe into Alkynyl-Lactyl-CoA .

    • Transfer: "Writers" (e.g., p300) transfer the alkynyl-lactyl group to lysine residues on proteins.

    • Detection: The terminal alkyne remains inert until reacted with an Azide-functionalized fluorophore via CuAAC.

Pathway Visualization

LactylationPathway Probe 2-Hydroxypent-4-ynoic Acid (Alkynyl-Lactate) Cell Cell Entry (MCT Transporters) Probe->Cell Activation Metabolic Activation (to Alkynyl-Lactyl-CoA) Cell->Activation Intracellular Processing Transfer Enzymatic Transfer (p300/CBP) Activation->Transfer Substrate Mimicry Protein Lactylated Histone (H3K18-Alkynyl-la) Transfer->Protein Lysine Modification Click CuAAC Click Reaction (+ Azide-Fluorophore) Protein->Click Post-Fixation Signal Fluorescent Signal Click->Signal

Caption: Figure 1.[6] Metabolic incorporation pathway of 2-Hydroxypent-4-ynoic acid into histone proteins.

Materials and Reagents

Key Components
ComponentSpecificationStorage
Metabolic Probe 2-Hydroxypent-4-ynoic acid (100 mM in DMSO)-20°C
Competition Control Sodium L-Lactate (1 M in water)4°C
Click Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)-20°C
Copper Source CuSO4[8] · 5H2O (20 mM in water)RT
Reducing Agent Sodium Ascorbate (100 mM, Freshly Prepared )RT
Detection Tag Azide-Fluorophore (e.g., Azide-Alexa Fluor 488)-20°C (Dark)
Fixative 4% Paraformaldehyde (PFA) in PBSRT
Permeabilization 0.5% Triton X-100 in PBSRT

Experimental Protocol

Phase 1: Cell Culture and Metabolic Labeling

Objective: Incorporate the alkyne handle into the proteome.

  • Seed Cells: Plate mammalian cells (e.g., HeLa, MCF-7, or BMDMs) on glass coverslips (for imaging) or in 10cm dishes (for proteomics). Aim for 70% confluency.

  • Starvation (Optional but Recommended): Replace media with glucose-free/serum-reduced media for 1 hour prior to labeling to deplete endogenous lactate pools.

  • Pulse Labeling:

    • Add 2-Hydroxypent-4-ynoic acid to the culture media.

    • Recommended Concentration: 1.0 mM - 5.0 mM. (Titrate for your specific cell line; high concentrations can be toxic).

    • Incubation Time: 6 to 24 hours.

  • Competition Control (Validation): In a separate well, co-incubate the probe (1 mM) with excess Sodium L-Lactate (10-20 mM). A reduction in signal confirms the probe is tracking the lactate pathway.

Phase 2: Fixation and Permeabilization

Objective: Lock the cellular structure and allow reagent entry.

  • Aspirate media and wash cells 2x with warm PBS (pH 7.4).

  • Fix cells with 4% PFA for 15 minutes at room temperature (RT).

  • Wash 3x with PBS.

  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at RT.

  • Wash 3x with PBS.

Phase 3: The Click Reaction (CuAAC)

Objective: Covalently attach the fluorophore to the alkyne-tagged proteins.

Critical Safety Note: Copper serves as the catalyst. THPTA acts as a ligand to protect proteins from copper-induced oxidation. Sodium Ascorbate reduces Cu(II) to the active Cu(I) state and must be added last.

  • Prepare Click Cocktail (Mix in this exact order to prevent precipitation):

    • PBS (buffer base)

    • CuSO4 (Final: 100 µM)

    • THPTA (Final: 500 µM) (Maintain 1:5 Cu:Ligand ratio)

    • Azide-Fluorophore (Final: 10-20 µM)

    • Sodium Ascorbate (Final: 2.5 mM) (Add immediately before use)

  • Add the Click Cocktail to the cells (50 µL per coverslip or enough to cover).

  • Incubate for 1 hour at RT in the dark .

  • Wash Step: Wash 3x with PBS containing 0.1% Tween-20 (PBST) to remove unreacted dye.

  • Nuclear Stain: Counterstain with DAPI or Hoechst 33342 for 5 minutes.

  • Mount: Mount coverslips using an anti-fade mounting medium.

Phase 4: Imaging and Analysis
  • Microscopy: Image using a confocal microscope. Lactylation is predominantly a nuclear signal (histones), though cytoplasmic signal (non-histone lactylation) may be observed.

  • Quantification: Measure Mean Fluorescence Intensity (MFI) in the nucleus.

  • Expected Result:

    • Probe Only: Strong nuclear fluorescence.

    • Probe + Lactate (Competition): Significantly reduced fluorescence.

    • No Probe (Negative Control): Minimal background.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Unreacted fluorophore sticking to cells.Increase washing steps with PBST or add a BSA blocking step before the click reaction.
No Signal Inefficient click reaction.Ensure Sodium Ascorbate is fresh (white powder, not yellow). Increase probe concentration or incubation time.
Cell Toxicity Probe concentration too high.Reduce probe to 0.1 - 0.5 mM. 2-Hydroxypent-4-ynoic acid is an acid; ensure media pH is buffered.
Cytoplasmic Aggregates Dye precipitation.Premix CuSO4 and THPTA before adding to the cocktail. Do not freeze the cocktail.

Workflow Diagram

Workflow Start Start: Cell Culture Pulse Pulse Labeling (1-5 mM Probe, 6-24h) Start->Pulse Fix Fixation & Permeabilization (4% PFA / Triton X-100) Pulse->Fix Click Click Reaction Cocktail (CuSO4, THPTA, Azide-Dye, Ascorbate) Fix->Click Wash Stringent Wash (PBST) Click->Wash Image Fluorescence Imaging (Confocal) Wash->Image

Caption: Figure 2. Step-by-step experimental workflow for fluorescent labeling of lactylated proteins.

References

  • Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation." Nature, 574, 575–580. [Link] (The foundational paper establishing histone lactylation as a PTM derived from lactate).[4]

  • Li, X., et al. (2020). "Chemical Proteomics Reveals the Target Landscape of Histone Lactylation." bioRxiv (Preprint).
  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1, 13–21. [Link] (Authoritative review on bioorthogonal chemistry and the CuAAC reaction).

Sources

Synthesis of 2-Hydroxypent-4-ynoic acid derivatives for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Application of 2-Hydroxypent-4-ynoic Acid Derivatives for Bioconjugation

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of chemical biology and drug development, the ability to selectively join a molecule of interest—be it a small molecule drug, a fluorescent probe, or a nanoparticle—to a specific site on a biomolecule is paramount. This process, known as bioconjugation, has revolutionized fields from diagnostics to therapeutics.[1] A successful bioconjugation strategy hinges on the linker molecule, which must possess two key features: a reactive handle for attaching to the biomolecule and another for attaching to the payload.

2-Hydroxypent-4-ynoic acid is a heterobifunctional linker of significant strategic value. Its architecture provides three points of interest:

  • Terminal Alkyne: This functional group is the cornerstone of its utility in bioconjugation. It is one half of the Nobel prize-winning "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction is exceptionally specific, high-yielding, and can be performed in aqueous, biological environments, making it a bioorthogonal ligation tool.[4][5]

  • Carboxylic Acid: This group provides a classic handle for forming stable amide bonds with amine-containing molecules or biomolecules (e.g., lysine residues in proteins) through standard carbodiimide chemistry (EDC/NHS coupling).

  • α-Hydroxy Group: The hydroxyl group at the C2 position increases the molecule's hydrophilicity and can influence its stereochemical interactions. Furthermore, it can be a site for further derivatization if required.

This guide provides a comprehensive overview of the synthesis of the 2-hydroxypent-4-ynoic acid scaffold and a detailed protocol for its application in a typical bioconjugation workflow.

Synthetic Strategy: Constructing the Core Scaffold

The synthesis of the 2-hydroxypent-4-ynoic acid core relies on the creation of a new carbon-carbon bond between an alkyne nucleophile and an electrophilic carbonyl carbon. A robust and widely applicable method involves the nucleophilic addition of a lithium acetylide to an α-ketoester, followed by hydrolysis. This approach is favored for its reliability and the commercial availability of the starting materials.

The causality behind this choice is rooted in the high acidity of the terminal alkyne proton, which can be easily removed by a strong base like n-butyllithium (n-BuLi) to generate a potent lithium acetylide nucleophile. This nucleophile readily attacks the electrophilic ketone of ethyl pyruvate. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of the addition.

Below is the general workflow for the synthesis.

G cluster_0 Part 1: Synthesis of Ester Precursor cluster_1 Part 2: Saponification Start Propargyl Bromide + Mg turnings Grignard Propargylmagnesium bromide (Grignard Reagent) Start->Grignard in THF Addition Nucleophilic Addition (Ethyl Pyruvate, -78°C) Grignard->Addition 1. Ester Ethyl 2-hydroxy-2-methylpent-4-ynoate Addition->Ester Aqueous Workup Hydrolysis Base Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Purified Intermediate Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Addition 2. Acid 2-Hydroxypent-4-ynoic Acid Hydrolysis->Acid Acidic Workup

Caption: Synthetic workflow for 2-hydroxypent-4-ynoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-methylpent-4-ynoate

This protocol details the formation of the ester precursor via Grignard addition to an α-ketoester.

A. Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
Magnesium TurningsMg24.31Sigma-AldrichEnsure dry.
Propargyl BromideC₃H₃Br118.96Sigma-Aldrich80% solution in toluene is common.
Ethyl PyruvateC₅H₈O₃116.12Sigma-AldrichDistill before use for best results.
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous, <50 ppm H₂O.
Diethyl Ether (Et₂O)C₄H₁₀O74.12Sigma-AldrichAnhydrous.
Saturated NH₄Cl (aq)NH₄Cl53.49-For quenching.
Hydrochloric Acid (1M)HCl36.46-For workup.
Anhydrous MgSO₄MgSO₄120.37Sigma-AldrichFor drying organic layer.

B. Step-by-Step Procedure

  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.5 g, 61.7 mmol).

    • Add 50 mL of anhydrous THF.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add propargyl bromide (5.5 mL of 80% solution in toluene, ~49.4 mmol) dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution will appear dark and cloudy.

  • Nucleophilic Addition:

    • In a separate 500 mL flame-dried flask under nitrogen, dissolve ethyl pyruvate (5.0 g, 43.0 mmol) in 100 mL of anhydrous diethyl ether.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold ethyl pyruvate solution via cannula over 30 minutes. Maintain the temperature at -78 °C.

    • After the addition is complete, let the reaction stir at -78 °C for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1M HCl (50 mL), followed by saturated sodium bicarbonate (50 mL), and finally brine (50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes) to yield the pure ester as a colorless to pale yellow oil.

C. Characterization

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 4.30 (q, 2H), 2.60 (d, 2H), 2.10 (t, 1H), 1.55 (s, 3H), 1.30 (t, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 175.0, 79.5, 72.0, 71.5, 62.5, 28.0, 25.0, 14.0
IR (thin film, cm⁻¹)3450 (br, O-H), 3300 (s, ≡C-H), 2120 (w, C≡C), 1735 (s, C=O)
Yield Typically 60-75%

Note: The presence of the weak C≡C stretch at ~2120 cm⁻¹ and the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ in the IR spectrum are diagnostic for the successful installation of the alkyne moiety.[6]

Protocol 2: Saponification to 2-Hydroxypent-4-ynoic Acid
  • Procedure:

    • Dissolve the purified ethyl ester (e.g., 3.0 g, 19.2 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.61 g, 38.4 mmol, 2.0 equivalents).

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (4 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-hydroxypent-4-ynoic acid, typically as a white solid or viscous oil.

  • Characterization:

    • The product can be characterized by NMR and IR spectroscopy, where the disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid O-H stretch in the IR spectrum (~3000 cm⁻¹) are key indicators of success.

Application in Bioconjugation: CuAAC Click Chemistry

This protocol describes the conjugation of the synthesized 2-hydroxypent-4-ynoic acid to an azide-modified peptide. The carboxylic acid of the linker is first activated in situ with HBTU to form an amide bond with a peptide, followed by the CuAAC reaction.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: CuAAC 'Click' Reaction Linker 2-Hydroxypent-4-ynoic Acid Activation Activation (HBTU/DIPEA in DMF) Linker->Activation Amine Amine-Peptide (e.g., N-terminus or Lysine) Amine->Activation Amide_Product Alkyne-Modified Peptide Activation->Amide_Product Click CuAAC Ligation Amide_Product->Click Purified Intermediate Azide Azide-Probe (e.g., Azido-Fluorophore) Azide->Click Catalyst Catalyst Preparation (CuSO4 + Na-Ascorbate) Catalyst->Click Final_Product Peptide-Linker-Probe Conjugate Click->Final_Product

Caption: Workflow for a two-step bioconjugation process.

Protocol 3: Conjugation to an Azide-Modified Probe

A. Reagents and Materials

ReagentConcentrationPurpose
Alkyne-Modified Peptide1 mM in PBSSubstrate
Azide-Fluorophore10 mM in DMSOPayload
Copper (II) Sulfate50 mM in H₂OCatalyst Precursor
Sodium Ascorbate1 M in H₂OReducing Agent
THPTA100 mM in H₂OCu(I) Ligand
Phosphate Buffered Saline (PBS)1X, pH 7.4Reaction Buffer

B. Step-by-Step Procedure

  • Catalyst Premix Preparation:

    • In a microcentrifuge tube, mix 2 µL of 50 mM Copper (II) Sulfate with 10 µL of 100 mM THPTA ligand.

    • Vortex briefly. This solution complexes the copper, improving its solubility and catalytic efficiency in aqueous buffers.[7]

  • Reaction Assembly:

    • In a new 1.5 mL microcentrifuge tube, add the following in order:

      • 100 µL of 1X PBS buffer.

      • 10 µL of 1 mM Alkyne-Modified Peptide.

      • 2 µL of 10 mM Azide-Fluorophore (a 2-fold molar excess).

      • 12 µL of the Copper/THPTA premix.

  • Initiation and Incubation:

    • To initiate the reaction, add 2.5 µL of freshly prepared 1 M Sodium Ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[3]

    • Vortex the tube gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification and Analysis:

    • The resulting bioconjugate can be purified from excess reagents using techniques appropriate for the biomolecule, such as size-exclusion chromatography (for proteins), reversed-phase HPLC (for peptides), or spin filtration.

    • Successful conjugation can be confirmed by MALDI-TOF or ESI-MS, which will show a mass shift corresponding to the addition of the linker and probe. If a fluorescent probe was used, SDS-PAGE followed by fluorescence imaging will confirm covalent labeling of the target protein/peptide.

Conclusion

2-Hydroxypent-4-ynoic acid and its derivatives are powerful tools in the bioconjugation toolkit. The synthetic route presented is reliable and provides access to a versatile linker. The terminal alkyne handle enables highly efficient and bioorthogonal "click" chemistry, allowing for the precise and stable labeling of a wide array of biomolecules. These protocols provide a solid foundation for researchers and drug development professionals to leverage this valuable chemical entity in their work.

References

  • Nocentini, A., & Supuran, C. T. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-236. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Synthesis of 4-ylidenebutenolides. A practical route to 2-en-4-ynoic acid intermediates based on conjugate addition of alkynyl-lithium reagents. Available at: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Chemistry Steps. Alkynes to Carboxylic Acids. Available at: [Link]

  • van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. Available at: [Link]

  • Mishra, G. P., &aced; et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. AAPS PharmSciTech, 18(4), 985-998. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. Click Chemistry Protocols. Available at: [Link]

  • ResearchGate. (2009). Convergent Synthesis of Both Enantiomers of 4-Hydroxypent-2-ynoic Acid Diphenylamide for a Thrombin Receptor Antagonist Sch 530348 and Himbacine Analogues. Available at: [Link]

  • Google Patents. (2018). Method for concentration and purification of alkyne-containing molecules.
  • ResearchGate. (2016). Utilization of Alkyne Bioconjugations to Modulate Protein Function. Available at: [Link]

  • MDPI. (2020). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Available at: [Link]

  • ACS Publications. (2023). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (2017). Decarboxylative Alkynylation. Available at: [Link]

  • ResearchGate. (2021). Transformations of alkynes to carboxylic acids and their derivatives: Via C≡C bond cleavage. Available at: [Link]

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing the concentration of 2-Hydroxypent-4-ynoic acid for cell labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Labeling with 2-Hydroxypent-4-ynoic Acid (2-HP)

Section 1: Executive Summary & Mechanistic Insight

Subject: Optimization of 2-Hydroxypent-4-ynoic acid (2-HP) for bioorthogonal labeling of 2-hydroxyacylated biomolecules.

The Molecule: 2-Hydroxypent-4-ynoic acid is a short-chain, alkynyl-functionalized metabolic probe. Structurally, it mimics endogenous


-hydroxy acids (like 2-hydroxybutyrate or 2-hydroxyvalerate). It is utilized to study 2-hydroxyacylation  (a post-translational modification, e.g., histone lysine 2-hydroxyisobutyrylation or 2-hydroxybutyrylation) and 

-hydroxy fatty acid metabolism
in sphingolipid biosynthesis.

The Challenge: unlike long-chain fatty acid probes (e.g., 17-ODYA) which partition easily into membranes, 2-HP is a short, polar molecule. Its uptake relies heavily on monocarboxylate transporters (MCTs) or passive diffusion at high concentrations. Consequently, the "standard" 10–50 µM range used for lipid probes is often insufficient, yet excessive concentrations (>1 mM) induce metabolic toxicity and background noise.

Section 2: Optimization Protocol (The "Golden Path")

Do not guess the concentration. Use this self-validating titration matrix to determine the optimal signal-to-noise ratio (SNR) for your specific cell line.

Phase 1: Stock Preparation & Solubility
  • Solvent: Dissolve 2-HP in high-grade anhydrous DMSO to create a 100 mM or 500 mM stock .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 times) to prevent alkyne degradation.

  • Critical Check: If using the free acid form (not the methyl ester), ensure your culture medium contains sufficient buffering capacity (HEPES/bicarbonate), as adding high concentrations of weak acid can lower local pH, affecting cell viability.

Phase 2: The Titration Matrix (Step-by-Step)

Objective: Identify the concentration that yields maximum signal with <10% cytotoxicity.

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, or primary cells) to reach 70-80% confluency at the start of labeling.

  • Dose-Response Setup: Prepare labeling media with the following 2-HP concentrations:

    • 0 µM (DMSO Vehicle Control - Background Baseline)

    • 50 µM (Low stringency)

    • 200 µM (Medium stringency)

    • 500 µM (High stringency - Recommended starting point for short-chain acids)

    • 1.0 mM (Saturation/Stress limit)

  • Incubation: Incubate for 12 to 18 hours .

    • Note: Short-chain acids turnover faster than long-chain lipids. Shorter times (<6h) may be insufficient for incorporation into stable PTMs.

  • Viability Check (Mandatory): Before harvesting, examine cell morphology. If >10% rounding/detachment occurs at 1 mM, exclude that data point.

  • Click Reaction (CuAAC): Fix cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition with a fluorophore-azide (e.g., Azide-Fluor 488).

    • Catalyst: CuSO4 (1 mM) + THPTA ligand (5 mM) + Sodium Ascorbate (10 mM).

  • Readout: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry or High-Content Imaging.

Data Interpretation Table:

Observed ResultDiagnosisAction
Low Signal @ 1 mM Poor Uptake / Transporter DeficiencySwitch to 2-HP Methyl Ester (cell-permeable precursor) or increase time to 24h.
High Signal @ 50 µM High SensitivityValidate specificity by competing with 10x excess of non-alkynyl analog (2-hydroxypentanoic acid).
Cytotoxicity @ >500 µM Metabolic StressReduce concentration to 250 µM; supplement media with 1 mM Pyruvate to support metabolism.
High Background (Control) Non-specific StickingIncrease wash steps post-click; reduce fluorophore-azide concentration (use <5 µM).

Section 3: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the probe concentration and troubleshooting signal issues.

OptimizationWorkflow Start Start: 2-HP Labeling Optimization SelectForm Select Probe Form: Free Acid vs. Methyl Ester Start->SelectForm Titration Run Titration Matrix (50 µM - 1 mM) SelectForm->Titration Dissolve in DMSO Viability Check Cell Viability (>90% required) Titration->Viability 12-18h Incubation Viability->Titration Fail (Reduce Conc.) ClickChem Perform CuAAC Click (Fluorophore-Azide) Viability->ClickChem Pass SignalCheck Analyze Signal-to-Noise (SNR) ClickChem->SignalCheck Success Optimal Concentration Found (Proceed to Experiment) SignalCheck->Success High SNR LowSignal Low/No Signal SignalCheck->LowSignal SNR < 2.0 HighBack High Background SignalCheck->HighBack High Noise ActionEster Switch to Methyl Ester or Increase Conc. LowSignal->ActionEster ActionWash Optimize Wash Steps Reduce Azide Conc. HighBack->ActionWash ActionEster->Titration ActionWash->ClickChem

Caption: Logical workflow for determining the optimal 2-HP concentration, balancing metabolic incorporation against cytotoxicity and background noise.

Section 4: Troubleshooting & FAQs

Q1: I see no signal even at 1 mM, but the click reaction works (positive control is bright). What is wrong?

  • Root Cause: Permeability. 2-HP is a polar, short-chain acid. In cell lines with low Monocarboxylate Transporter (MCT) expression, it may not enter the cell efficiently.

  • Solution:

    • Esterification: Use the methyl-ester or ethyl-ester derivative of 2-HP. Intracellular esterases will hydrolyze it back to the active acid form once inside.

    • Serum Reduction: Serum albumin binds fatty acids. Try reducing FBS to 1% or 0.5% during the labeling window (pulse) to increase the free concentration of the probe.

Q2: My cells are dying during the 18-hour incubation.

  • Root Cause: Metabolic interference or pH shock.

  • Solution:

    • Check the pH of your media after adding the probe. If acidic, neutralize the stock with equimolar NaOH before addition.

    • Short-chain fatty acid analogs can inhibit beta-oxidation or glycolysis. Supplement media with 1 mM Sodium Pyruvate or 4 mM Glutamine to provide alternative carbon sources.

Q3: Can I use 2-HP to label Histone Lysine Crotonylation?

  • Clarification: No. 2-HP (2-Hydroxypent-4-ynoic acid) mimics 2-hydroxy species.

    • For Crotonylation , use trans-3-pentenoic acid analogs.

    • For Butyrylation , use 4-pentynoic acid.

    • 2-HP is specific for 2-hydroxyisobutyrylation (Khib) or 2-hydroxybutyrylation pathways. Using the wrong probe will yield biologically irrelevant data.

Q4: How do I prove the signal is specific to metabolic incorporation?

  • The "Competition Assay" (Gold Standard): Co-incubate cells with 100 µM 2-HP (probe) AND 1 mM 2-Hydroxypentanoic acid (non-alkynyl competitor).

  • Expectation: The fluorescence signal should decrease significantly (>50%) in the presence of the competitor. If the signal remains unchanged, your probe is binding non-specifically (background sticking).

Section 5: References

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for metabolic labeling and functional analysis of lipid-modified proteins.[1] Nature Chemical Biology, 6(7), 498–506. [Link]

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. [Link]

  • Thinon, E., et al. (2016). Global profiling of co- and post-translationally modified proteins using bioorthogonal chemistry. Nature Communications, 7, 11485. [Link]

  • Luo, X., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE), (170), e62566. [Link]

  • Aldridge, G. M., & Auld, D. S. (2019). 2-Hydroxy fatty acid synthesis and functions in the nervous system. Advances in Experimental Medicine and Biology, 1159, 13-30. [Link]

Sources

Overcoming poor solubility of 2-Hydroxypent-4-ynoic acid in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxypent-4-ynoic Acid

Welcome to the technical support guide for 2-Hydroxypent-4-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, particularly those related to its solubility. By understanding the physicochemical properties of this molecule, you can optimize your experimental setup for success.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Hydroxypent-4-ynoic acid exhibiting poor solubility in aqueous buffers (e.g., PBS, TRIS) at neutral pH?

A: The poor solubility stems from the molecule's chemical structure, specifically its carboxylic acid group. At neutral or acidic pH, the carboxylic acid is primarily in its protonated, neutral form (-COOH). This form is less polar and thus less soluble in water. The predicted pKa of the carboxylic acid is approximately 3.45-3.79.[1][2][3][4] To achieve significant aqueous solubility, the pH of the solution must be raised above the pKa, which deprotonates the carboxylic acid to its highly soluble carboxylate anion form (-COO⁻).[5][6][7]

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?

A: For high-concentration stock solutions, it is best to start with a polar organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are excellent choices. These solvents can dissolve the compound in its neutral form. These stock solutions can then be diluted into your aqueous experimental medium.[8] However, be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q3: How can I increase the solubility of 2-Hydroxypent-4-ynoic acid in my final aqueous assay buffer?

A: The most effective method is to adjust the pH of your buffer.[9][][11] By ensuring the final pH of the solution is at least 1.5 to 2 units above the compound's pKa (i.e., pH > 5.5), you can ensure the vast majority of the compound is in its deprotonated, soluble, carboxylate form. This strategy is a cornerstone for formulating acidic compounds in aqueous media.[][11]

Q4: I'm observing precipitation when I dilute my organic stock solution into my aqueous buffer. What is happening and how can I prevent it?

A: This is a common issue that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble. This "crashing out" happens because the organic solvent disperses, leaving the compound to precipitate in the non-ideal aqueous environment.[12]

To prevent this:

  • Lower the Stock Concentration: Try using a more dilute stock solution.

  • Modify the Dilution Method: Add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Adjust Buffer pH: As detailed in Q3, ensure your destination buffer has a pH that favors the soluble, ionized form of the compound.

  • Use a Co-solvent in the Final Medium: Incorporating a small, tolerated percentage of a co-solvent (like ethanol or propylene glycol) in the final assay buffer can increase the solubility limit.[13][14]

Q5: Are there any stability concerns I should be aware of when preparing solutions of 2-Hydroxypent-4-ynoic acid?

A: While the carboxylic acid and hydroxyl groups are generally stable, the terminal alkyne can be reactive under certain conditions. Avoid strong oxidizing agents and exposure to certain metals that can catalyze alkyne coupling reactions. For storage, it is recommended to keep solutions at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.[4]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows for preparing solutions of 2-Hydroxypent-4-ynoic acid, addressing the most common solubility challenges.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol is ideal for experiments where organic co-solvents must be avoided. It relies on converting the acid to its more soluble salt form in situ.

Principle: Based on the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the carboxylic acid, the equilibrium shifts almost completely to the soluble carboxylate form.

Step-by-Step Methodology:

  • Initial Slurry: Weigh the desired amount of 2-Hydroxypent-4-ynoic acid and add it to your desired aqueous buffer (e.g., PBS). The compound will likely not dissolve and will form a slurry.

  • Basification: While stirring, add a small amount of a dilute base, such as 0.1 M NaOH, dropwise.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: As the pH rises above ~4.5-5.0, you will observe the solid begin to dissolve.

  • Final pH Adjustment: Continue adding the base until all the solid has dissolved and the pH is stable at your desired final value (e.g., pH 7.4).

  • Volume Adjustment: Add the final volume of buffer to reach your target concentration.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

G cluster_0 Aqueous Solubilization Workflow A 1. Weigh Compound & Create Slurry in Buffer B 2. Add 0.1M NaOH Dropwise with Stirring A->B C 3. Monitor pH Continuously B->C D 4. Observe Dissolution as pH > pKa (approx. 4.5-5.0) C->D E 5. Adjust to Final Target pH (e.g., 7.4) D->E F 6. QS to Final Volume E->F G 7. Sterile Filter (0.22 µm) F->G H Result: Clear, Ready-to-use Aqueous Solution G->H

Caption: Workflow for pH-mediated aqueous solubilization.

Protocol 2: Preparation of a Solution Using an Organic Co-solvent

This is the preferred method for creating a high-concentration stock solution that can be serially diluted for dose-response experiments.

Principle: A water-miscible organic solvent, such as DMSO, can dissolve the compound at high concentrations. This stock is then diluted into the assay medium, where the final low concentration of the co-solvent is tolerated by the biological system.[8][14]

Step-by-Step Methodology:

  • Solvent Selection: Choose a high-purity, anhydrous grade organic solvent (e.g., DMSO, Ethanol). DMSO is often preferred for its high solubilizing power.

  • Dissolution: Weigh the 2-Hydroxypent-4-ynoic acid in a suitable vial. Add the organic solvent to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex or sonicate gently at room temperature until the compound is fully dissolved. A clear solution should be obtained.

  • Storage: Store the stock solution in an airtight vial at -20°C or -80°C for long-term stability.

  • Serial Dilution: Perform serial dilutions of the high-concentration stock in pure organic solvent to create intermediate stocks.

  • Final Dilution: Add a small aliquot of the appropriate stock solution directly to the pre-warmed assay buffer. Mix immediately and thoroughly to avoid precipitation. Ensure the final co-solvent concentration is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.

G cluster_1 Co-Solvent Stock Preparation Workflow A 1. Dissolve Compound in 100% DMSO (e.g., 100 mM Stock) B 2. Store Stock at -20°C / -80°C A->B C 3. Create Intermediate Dilutions in 100% DMSO D 4. Add Small Aliquot to Final Assay Buffer C->D E 5. Mix Vigorously Immediately D->E F Result: Compound Solubilized in Assay Medium (e.g., <0.5% DMSO) E->F

Caption: Workflow for co-solvent based stock preparation.

Data Summary

The following table summarizes the key physicochemical properties and recommended solvents for 2-Hydroxypent-4-ynoic acid.

PropertyValue / InformationSource / Rationale
Molecular Formula C₅H₆O₃[4]
Molecular Weight 114.10 g/mol [4]
Appearance Light yellow to yellow solid[4]
Predicted pKa ~3.45 - 3.79[1][2][3][4]
Aqueous Solubility Low at pH < pKa; High at pH > pKaBased on carboxylic acid chemistry.[5][7]
Recommended Organic Solvents DMSO, Ethanol, MethanolStandard practice for polar organic molecules.[8]
Recommended Aqueous System pH-adjusted buffers (pH > 5.5)To ensure deprotonation to the soluble carboxylate.[6][]

References

  • LookChem. (n.d.). 2-HYDROXY-PENT-4-ENOIC ACID. Available from: [Link]

  • ResearchGate. (2025, August 6). The solubilities of the normal saturated fatty acids II. Available from: [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available from: [Link]

  • AIP Publishing. (2021, October 18). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. I. Alkanoic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (n.d.). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. II. Alkenoic and Alkynoic Acids. Available from: [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available from: [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • Semantic Scholar. (n.d.). IUPAC-NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. III. Alkanedioic Acids and Alkenedioic Acids. Available from: [Link]

  • ResearchGate. (2025, August 7). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Available from: [Link]

  • ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. Available from: [Link]

  • IGI Global. (2026, January 7). PH adjustment: Significance and symbolism. Available from: [Link]

  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available from: [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Available from: [Link]

  • Reddit. (2024, July 24). wouldn't hydrogen bonding of the carboxylic acid still make it soluble in aqueous layer? or is it not enough to compensate for the hydrocarbon tail. Available from: [Link]

  • PubChem. (n.d.). (Z)-4-hydroxypent-2-enoic acid | C5H8O3 | CID 55298291. Available from: [Link]

Sources

Storage and handling guidelines for 2-Hydroxypent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Hydroxypent-4-ynoic acid is a bifunctional building block critical for "click" chemistry applications and the synthesis of functionalized biodegradable polymers (e.g., poly(lactic acid) analogues).[1][2] Its structure features a terminal alkyne (for copper-catalyzed azide-alkyne cycloaddition, CuAAC) and an


-hydroxy acid moiety (for polyesterification).

Due to this dual functionality, the molecule possesses specific instability pathways—primarily intermolecular oligomerization and oxidative degradation of the alkyne. This guide provides an evidence-based framework for maintaining reagent integrity.

Property Specification
CAS Number 106881-35-0 (Racemic) / 194864-95-4 (R-isomer)
Molecular Formula C

H

O

Molecular Weight 114.10 g/mol
Physical State Light yellow to yellow solid (crystalline)
Storage Condition -20°C, Desiccated, Under Inert Gas (Ar/N

)
Solubility DMSO, Methanol, Ethanol, Water (pH dependent)

Immediate Arrival & Storage Protocols

Q: The package just arrived on ice packs. The compound appears slightly sticky. Is it degraded?

A: Not necessarily, but immediate action is required. While 2-Hydroxypent-4-ynoic acid is a solid at room temperature (Melting Point ~37-45°C depending on purity), it is hygroscopic. "Stickiness" often indicates moisture absorption or slight surface melting during transit.

Protocol for Verification:

  • Visual Inspection: If the material is a discrete yellow solid, it is intact. If it is a viscous oil, perform a purity check (see Section 4).

  • Desiccation: Place the vial in a vacuum desiccator over P

    
    O
    
    
    
    or silica gel for 4 hours to remove surface moisture.
  • Inert Storage: Flush the headspace with Argon or Nitrogen before re-sealing.

Q: Why do you recommend -20°C if the Certificate of Analysis says 2-8°C?

A: We recommend -20°C for long-term (>1 month) storage to kinetically trap the molecule against oligomerization . The


-hydroxyl group and the carboxylic acid allow this molecule to undergo self-esterification (similar to lactic acid forming lactide or oligomers). This reaction is acid-catalyzed and temperature-dependent. At -20°C, the rate of this intermolecular reaction is negligible.
Storage Workflow

The following decision tree outlines the correct handling procedure upon arrival to ensure maximum shelf-life.

StorageProtocol Start Package Arrival Inspect Visual Inspection Start->Inspect State Physical State? Inspect->State Solid Yellow Solid State->Solid Dry Sticky Sticky/Oily State->Sticky Wet/Melted Aliquot Aliquot under Inert Gas (Argon/Nitrogen) Solid->Aliquot Desiccate Vacuum Desiccate (4 hrs, Room Temp) Sticky->Desiccate Desiccate->Solid Freeze Store at -20°C (Long Term) Aliquot->Freeze Preferred Fridge Store at 2-8°C (Use within 2 weeks) Aliquot->Fridge Alternative

Figure 1: Decision logic for initial handling and storage of 2-Hydroxypent-4-ynoic acid.

Solubility & Reconstitution

Q: What is the best solvent for preparing stock solutions?

A: Anhydrous DMSO or Methanol are preferred. For biological assays or "click" chemistry, prepare a fresh stock solution in DMSO. Avoid storing aqueous solutions, as the terminal alkyne can degrade over time in water (hydration to ketone) and the acid functionality can alter pH, accelerating auto-esterification.

Solubility Data Table

SolventSolubility (mg/mL)Stability WindowNotes
DMSO > 1001 Month (-20°C)Recommended for stock.
Methanol > 1001 Week (-20°C)Good for chemical synthesis.
Water ~ 50< 24 HoursAcidic pH (~3.0). Use immediately.
PBS (pH 7.4) > 50< 24 HoursDeprotonation increases solubility but risks hydrolysis.
Q: Can I heat the solution to dissolve it?

A: Do NOT exceed 40°C. The terminal alkyne is thermally sensitive. Excessive heat can trigger polymerization or isomerization to the allene. If sonication is required, use a water bath at room temperature for short bursts (30 seconds).

Troubleshooting & Stability Analysis

Q: My reaction yield is low. How do I check if the reagent has degraded?

A: Degradation usually manifests as oligomerization (loss of free acid/hydroxyl) or alkyne loss . Use


H NMR for a definitive self-validating check.

Diagnostic NMR Signals (DMSO-d


): 
  • Terminal Alkyne Proton (

    
    C-H):  Look for a triplet (or broad singlet) around 2.8 – 2.9 ppm . Loss of this peak indicates alkyne degradation.
    
  • 
    -Methine Proton (-CH-OH):  Look for a multiplet around 4.2 – 4.4 ppm . Broadening or shifting of this peak suggests oligomerization.
    
  • Purity Calculation: Compare the integration of the alkyne proton (1H) to the methine proton (1H). A ratio deviating from 1:1 indicates selective degradation.

Degradation Troubleshooting Logic

DegradationLogic Issue Low Reaction Yield NMR Run 1H NMR (DMSO-d6) Issue->NMR CheckAlkyne Check Alkyne Peak (~2.8 ppm) NMR->CheckAlkyne CheckAlpha Check Alpha Peak (~4.3 ppm) CheckAlkyne->CheckAlpha Yes Result1 Peak Missing CheckAlkyne->Result1 No Result2 Peak Broad/Shifted CheckAlpha->Result2 Yes Result3 Sharp Peaks (1:1) CheckAlpha->Result3 No Diagnosis1 Alkyne Oxidation (Discard) Result1->Diagnosis1 Diagnosis2 Oligomerization (Recrystallize) Result2->Diagnosis2 Diagnosis3 Reagent OK (Check other reagents) Result3->Diagnosis3

Figure 2: Troubleshooting flow for verifying reagent integrity via NMR spectroscopy.

Safety & Handling (E-E-A-T)

  • Hazard Identification: This compound is an organic acid and an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Alkyne Warning: Do not mix with transition metals (Copper, Silver) in the absence of a ligand, as this can form explosive metal acetylides. Ensure all glassware is clean and free of metal residues.

  • Disposal: Dispose of as hazardous organic waste. Do not pour down the drain due to the potential for metal acetylide formation in plumbing traps.

References

  • Zhang, Q., Ren, H., & Baker, G. L. (2014).[3] An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.[3] Beilstein Journal of Organic Chemistry, 10, 1365–1371.[3] Link[3]

  • ChemicalBook. (2024). (S)-2-hydroxypent-4-ynoic acid Product Properties and Storage. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5363658, 4-Hydroxy-pent-2-enoic acid (Structural Analog Data). Link

  • BenchChem. (2024). Safety and Handling of Propargyl Derivatives and Terminal Alkynes. Link[4]

Sources

Technical Support Center: Monitoring 2-Hydroxypent-4-ynoic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring conjugation reactions involving 2-Hydroxypent-4-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the success of your conjugation experiments. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and validate your results with confidence.

Introduction to 2-Hydroxypent-4-ynoic Acid Conjugation

2-Hydroxypent-4-ynoic acid is a bifunctional molecule featuring a carboxylic acid and a terminal alkyne. This structure makes it a versatile building block in bioconjugation. The terminal alkyne is particularly valuable for its ability to participate in highly specific and efficient azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry"[1][2]. This reaction forms a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner, which could be a protein, a fluorescent dye, a drug molecule, or another biomolecule.

The success of any conjugation strategy hinges on the ability to accurately monitor the reaction's progress. This guide will focus on the most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Monitoring Techniques: A Head-to-Head Comparison

Technique Primary Use Advantages Limitations
TLC Rapid, qualitative reaction progress checkFast, inexpensive, requires minimal sampleLow resolution, not quantitative, may be difficult for complex mixtures
HPLC Quantitative analysis of reaction componentsHigh resolution, quantitative, automatableSlower than TLC, requires method development
MS Confirmation of product identity and purityHigh sensitivity, provides molecular weight informationCan be destructive, may require specialized equipment
NMR Detailed structural elucidationProvides detailed structural information, non-destructiveLower sensitivity, requires larger sample amounts, expensive

Frequently Asked Questions (FAQs)

Q1: What is the most common conjugation reaction for 2-Hydroxypent-4-ynoic acid?

A1: Given the terminal alkyne, the most common and efficient conjugation method is the azide-alkyne cycloaddition. This can be either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][]. CuAAC is known for its high reaction rates, while SPAAC is a metal-free alternative ideal for biological systems where copper toxicity is a concern[][4].

Q2: How do I choose between CuAAC and SPAAC?

A2: The choice depends on your application. For robust chemical conjugations where the components are not sensitive to copper, CuAAC is often preferred for its speed and efficiency[1][5]. For live-cell imaging or conjugations involving sensitive biomolecules, the bioorthogonality of SPAAC makes it the superior choice as it avoids copper-induced toxicity[][6].

Q3: Can the carboxylic acid group of 2-Hydroxypent-4-ynoic acid interfere with the alkyne conjugation?

A3: The carboxylic acid and the alkyne are generally orthogonal in their reactivity under click chemistry conditions. However, if you are performing a CuAAC reaction, the pH of the reaction mixture should be controlled (typically between 4 and 12) to ensure the stability of the reactants and the catalyst[1].

Q4: How can I confirm that my starting material, 2-Hydroxypent-4-ynoic acid, is pure before starting the reaction?

A4: You can assess the purity of your starting material using NMR and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic signal for the terminal alkyne proton, and the mass spectrum should show the correct molecular ion peak.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Ineffective Copper Catalyst (CuAAC) The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a freshly prepared Cu(I) source or a Cu(II) salt with a reducing agent like sodium ascorbate[5][7]. The use of a stabilizing ligand such as TBTA can also protect the Cu(I) catalyst[8].
Low Reactivity of SPAAC Reagent The reaction rate of SPAAC is highly dependent on the ring strain of the cyclooctyne used. If the reaction is too slow, consider using a more reactive strained alkyne, such as one with electron-withdrawing groups adjacent to the triple bond[9][10].
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, solvent, and pH. While many click reactions are robust, some systems may have specific requirements. Review the literature for similar conjugations to find optimal conditions[6].
Degradation of Starting Materials Verify the integrity of your 2-Hydroxypent-4-ynoic acid and your azide-containing molecule, especially if they are complex biomolecules.

Issue 2: Multiple Products or Impurities Observed

Possible Cause Recommended Solution
Side Reactions In CuAAC, oxidative homocoupling of the alkyne can be a side reaction. This can be minimized by ensuring a sufficient excess of the reducing agent and by excluding oxygen from the reaction mixture[8].
Non-specific Binding (for biomolecules) If you are conjugating to a protein, you may observe non-specific binding. Ensure your purification methods are adequate to separate the desired conjugate from non-covalently bound species.
Impure Starting Materials Re-analyze your starting materials for purity. Impurities can lead to the formation of side products.

Detailed Experimental Protocols for Reaction Monitoring

Thin-Layer Chromatography (TLC)

TLC is an excellent first-line technique for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[11]

Protocol:

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: one for your starting alkyne (2-Hydroxypent-4-ynoic acid), one for the reaction mixture, and a "co-spot" where both the starting alkyne and the reaction mixture are spotted on top of each other.

  • Spot the Plate: Using a capillary tube, spot a small amount of a solution of your starting alkyne on the first lane. Spot the reaction mixture on the second and third lanes. Then, spot the starting alkyne again on the third lane (the co-spot).

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent will move up the plate by capillary action.

  • Visualize the Plate: Remove the plate when the solvent front is near the top. Visualize the spots under a UV lamp. You can also use a staining agent like potassium permanganate.

  • Interpret the Results: The reaction is complete when the spot corresponding to the starting alkyne is no longer visible in the reaction mixture lane. The product should appear as a new spot with a different Rf value.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spot_lanes Spot Lanes: 1. Alkyne 2. Reaction Mix 3. Co-spot prep_plate->spot_lanes develop Develop in Solvent Chamber spot_lanes->develop visualize Visualize under UV or with Stain develop->visualize interpret Interpret Results: - Alkyne Disappearance - Product Appearance visualize->interpret

Caption: Workflow for monitoring reaction progress using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of the reaction progress by separating the components of the reaction mixture and measuring their concentration.[12][13]

Protocol:

  • Method Development: Develop an HPLC method that can resolve the starting materials (2-Hydroxypent-4-ynoic acid and the azide partner) from the triazole product. A reverse-phase C18 column is often a good starting point.

  • Prepare Samples: At various time points during the reaction, take a small aliquot of the reaction mixture and quench it if necessary (e.g., by adding a chelating agent to stop a CuAAC reaction). Dilute the sample in the mobile phase.

  • Inject and Analyze: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. By using a calibration curve, you can convert peak areas to concentrations to determine the reaction kinetics[14].

Mass Spectrometry (MS)

MS is used to confirm the identity of the product by determining its molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of your final reaction mixture or a purified sample.

  • Infusion: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum.

  • Analysis: Look for the molecular ion peak corresponding to the expected mass of the 2-Hydroxypent-4-ynoic acid conjugate. The high mass accuracy of modern mass spectrometers can definitively confirm the elemental composition of your product.

Logical Flow for Product Confirmation

MS_Confirmation Start Reaction Complete Prepare_Sample Prepare Dilute Sample Start->Prepare_Sample Analyze_MS Analyze by MS Prepare_Sample->Analyze_MS Check_Mass Check for Expected Molecular Ion Peak Analyze_MS->Check_Mass Success Product Confirmed Check_Mass->Success  Yes Failure Troubleshoot Reaction Check_Mass->Failure  No

Caption: Decision tree for product confirmation using Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the product, confirming that the conjugation has occurred at the correct position.

Protocol:

  • Sample Preparation: Prepare a solution of your purified product in a deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: Look for the disappearance of the terminal alkyne proton signal from 2-Hydroxypent-4-ynoic acid. A new signal in the aromatic region (typically around 7.5-8.5 ppm) will appear, corresponding to the proton on the newly formed triazole ring[15].

    • ¹³C NMR: Observe the disappearance of the alkyne carbon signals and the appearance of new signals for the triazole ring carbons.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(42), 10011–10017. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(2), 12–29. [Link]

  • Oreate AI. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved February 2, 2026, from [Link]

  • van der Vlist, J., et al. (2011). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Organic Process Research & Development, 15(4), 833-841. [Link]

  • ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]

  • Cravotto, G., et al. (2010). Ultrasound-Promoted Copper-Catalyzed Azide–Alkyne Cycloaddition. Molecules, 15(12), 9049-9057. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). 2-HYDROXY-PENT-4-ENOIC ACID. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Omega. [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • ACS Publications. (n.d.). The First Conjugate Addition Reaction of Terminal Alkynes Catalytic in Copper. Journal of the American Chemical Society. [Link]

  • MSU Chemistry. (n.d.). Alkyne Reactivity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved February 2, 2026, from [Link]

  • YouTube. (2016, April 22). Alkyne Reactions Products and Shortcuts. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved February 2, 2026, from [Link]

  • NIH. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of compound 4a showing only one set of proton signals. Retrieved February 2, 2026, from [Link]

  • Reddit. (2024, September 3). Conjugation in alkynes. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research. [Link]

  • PubChem. (n.d.). 2-Hydroxypent-3-enoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 5-Hydroxypent-2-enoic acid. Retrieved February 2, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Alkyne Probes for Metabolic Labeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic labeling has emerged as a cornerstone technique for the dynamic analysis of newly synthesized biomolecules within living systems. By introducing bioorthogonal reporters—chemical handles that are inert to biological processes—into nascent proteins, glycans, or other macromolecules, researchers can visualize, enrich, and identify these molecules against the vast backdrop of the cellular environment. This guide provides an in-depth comparison of prominent alkyne probes utilized for metabolic labeling, with a focus on their application in studying protein synthesis.

Initially, this guide intended to include 2-Hydroxypent-4-ynoic acid in its comparison. However, a comprehensive review of the current scientific literature did not yield sufficient data on its use as a metabolic labeling probe for nascent proteins. Therefore, to maintain scientific integrity and provide a guide grounded in established experimental evidence, we will focus on three widely adopted and well-characterized probes: L-azidohomoalanine (AHA) , L-homopropargylglycine (HPG) , and O-propargyl-puromycin (OPP) .

The Foundation: Bioorthogonal Chemistry and Metabolic Labeling

Metabolic labeling leverages the cell's own biosynthetic pathways to incorporate tagged precursors into macromolecules.[1] These precursors, or probes, are analogues of natural building blocks (e.g., amino acids) but contain a small, bioorthogonal chemical group—typically an azide or an alkyne.[2][3] This chemical handle does not interfere with cellular processes.[2]

Following incorporation, the tagged biomolecules can be detected through a highly specific and efficient chemical reaction known as "click chemistry."[4] The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the azide or alkyne on the probe and a corresponding reactive partner on a reporter molecule (e.g., a fluorophore or biotin).[5]

The Probes: A Head-to-Head Comparison

The choice of metabolic probe is critical and depends on the specific biological question, cell type, and experimental design. Here, we compare the mechanisms, advantages, and limitations of AHA, HPG, and OPP.

L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG)

AHA and HPG are non-canonical amino acids that are analogues of methionine.[6][7][8] They are recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of methionine.[6][7][8][9]

  • Mechanism of Action: During protein synthesis, methionyl-tRNA synthetase charges tRNA molecules with AHA or HPG, which are then delivered to the ribosome and incorporated into the growing polypeptide chain.[7][8] This results in full-length proteins containing either an azide (from AHA) or an alkyne (from HPG) handle.[6][8]

  • Key Considerations:

    • Methionine Depletion: To enhance the incorporation efficiency of AHA and HPG, it is often necessary to culture cells in methionine-free medium for a period before and during labeling.[10][11][12] This step depletes the intracellular pool of natural methionine, increasing the likelihood that the analogues will be used for protein synthesis.[11] However, methionine starvation can itself induce a stress response and alter cellular physiology, which must be considered when interpreting results.

    • Toxicity: Both AHA and HPG are generally considered to have low toxicity at typical working concentrations.[6][9] However, prolonged incubation or high concentrations may have cytotoxic effects, and it is always advisable to perform a toxicity assay for the specific cell type and experimental conditions.

    • Applications: AHA and HPG are excellent tools for monitoring global protein synthesis, identifying newly synthesized proteins by mass spectrometry, and visualizing protein localization.[7][12]

O-Propargyl-puromycin (OPP)

OPP is an alkyne-containing analogue of the aminonucleoside antibiotic puromycin. Unlike AHA and HPG, OPP is not an amino acid analogue and its mechanism of incorporation is distinct.

  • Mechanism of Action: Puromycin and its analogues mimic the aminoacyl-tRNA molecule and enter the A-site of the ribosome during translation. They form a peptide bond with the nascent polypeptide chain, leading to the termination of translation and the release of a C-terminally labeled, truncated polypeptide.

  • Key Considerations:

    • No Methionine Depletion Required: A significant advantage of OPP is that it can be used in complete, methionine-containing cell culture medium. This avoids the cellular stress associated with amino acid starvation, providing a more accurate snapshot of protein synthesis under normal physiological conditions.

    • Toxicity and Inhibition of Protein Synthesis: By its mechanism of action, OPP is an inhibitor of protein synthesis. Therefore, it is typically used at low concentrations for short labeling periods to minimize its impact on global protein production and cell viability.

    • Applications: OPP is particularly well-suited for short-pulse labeling experiments to capture rapid changes in protein synthesis in response to stimuli. It is widely used for visualizing nascent proteins in individual cells and for quantifying translation rates.

Comparative Summary of Alkyne and Azide Probes

FeatureL-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)O-Propargyl-puromycin (OPP)
Probe Type Azide-containing methionine analogueAlkyne-containing methionine analogueAlkyne-containing puromycin analogue
Incorporation Replaces methionine during translationReplaces methionine during translationC-terminal incorporation and translation termination
Methionine-Free Medium Required for optimal labeling[10][11][12]Required for optimal labeling[10][11]Not required
Effect on Protein Synthesis Minimal at working concentrationsMinimal at working concentrationsInhibitory, causes chain termination
Typical Labeling Time 1-24 hours1-24 hours15 minutes - 2 hours
Primary Application Global protein synthesis, proteomicsGlobal protein synthesis, proteomicsPulse-chase experiments, imaging translation
Key Advantage Low toxicity, efficient incorporationLow toxicity, efficient incorporationNo need for methionine starvation
Key Limitation Requires methionine starvationRequires methionine starvationInhibits protein synthesis

Experimental Workflows and Protocols

The successful application of these probes relies on robust and well-validated protocols. Below are generalized workflows and step-by-step protocols for metabolic labeling and subsequent detection.

General Experimental Workflow

The overall workflow for metabolic labeling experiments using these probes can be summarized in the following stages:

Workflow cluster_cell_culture Cell Culture & Labeling cluster_detection Detection cluster_analysis Analysis A Seed and culture cells B Pre-incubation in Met-free medium (AHA/HPG only) A->B C Add metabolic probe (AHA, HPG, or OPP) B->C D Cell lysis or Fixation & Permeabilization C->D E Click Chemistry Reaction (e.g., with fluorescent azide/alkyne) D->E F Wash to remove excess reagents E->F G Imaging (Microscopy) F->G H Flow Cytometry F->H I SDS-PAGE & In-gel Fluorescence F->I J Enrichment & Mass Spectrometry F->J

Caption: General experimental workflow for metabolic labeling of proteins.

Metabolic Incorporation Pathways

The distinct mechanisms of incorporation for amino acid analogues and puromycin analogues are depicted below.

IncorporationPathways cluster_AHA_HPG AHA/HPG Incorporation cluster_OPP OPP Incorporation AHA_HPG AHA or HPG Met_tRNA_synthetase Methionyl-tRNA synthetase AHA_HPG->Met_tRNA_synthetase Charged_tRNA AHA/HPG-tRNA Met_tRNA_synthetase->Charged_tRNA Ribosome_AHA_HPG Ribosome Charged_tRNA->Ribosome_AHA_HPG Nascent_Protein_AHA_HPG Full-length protein with AHA/HPG Ribosome_AHA_HPG->Nascent_Protein_AHA_HPG OPP OPP Ribosome_OPP Ribosome A-site OPP->Ribosome_OPP Peptidyl_transferase Peptidyl transferase reaction Ribosome_OPP->Peptidyl_transferase Terminated_Peptide Truncated peptide with C-terminal OPP Peptidyl_transferase->Terminated_Peptide

Caption: Metabolic incorporation pathways for AHA/HPG and OPP.

Protocol 1: Metabolic Labeling of Adherent Cells with HPG

This protocol provides a general procedure for labeling adherent mammalian cells with L-homopropargylglycine (HPG). Optimization of probe concentration and incubation time is recommended for each cell type.

Materials:

  • Adherent cells cultured on coverslips or in plates

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without L-methionine)

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction buffer kit (containing copper sulfate, reducing agent, and a fluorescent azide)

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere and recover overnight.

  • Methionine Depletion: Gently wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete endogenous methionine reserves.[11]

  • HPG Labeling: Add HPG to the methionine-free medium to a final concentration of 25-50 µM.[11] Incubate the cells for the desired period (e.g., 1-4 hours) under normal culture conditions.

  • Fixation: Remove the labeling medium and wash the cells twice with PBS. Add fixative and incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Add permeabilization buffer and incubate for 10-15 minutes at room temperature.

  • Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy. Counterstaining for the nucleus (e.g., with DAPI) can be performed during one of the final wash steps.

Protocol 2: Pulse-Labeling of Suspension Cells with OPP

This protocol describes a short-pulse labeling experiment using O-propargyl-puromycin (OPP) in suspension cells, suitable for analysis by flow cytometry.

Materials:

  • Suspension cells in culture

  • Complete cell culture medium

  • O-propargyl-puromycin (OPP)

  • Phosphate-buffered saline (PBS) with 1% BSA (FACS buffer)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction buffer kit (containing copper sulfate, reducing agent, and a fluorescent azide)

Procedure:

  • Cell Culture: Culture suspension cells to the desired density.

  • OPP Labeling: Directly add OPP to the complete culture medium to a final concentration of 10-20 µM. Incubate for 30-60 minutes under normal culture conditions.

  • Harvesting: Transfer the cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with PBS. Resuspend the cells in fixative and incubate for 15 minutes at room temperature.

  • Permeabilization: Pellet the fixed cells and wash once with PBS. Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.

  • Click Reaction: Pellet the permeabilized cells and wash once with FACS buffer. Resuspend the cells in the click reaction cocktail containing the fluorescent azide. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis: Wash the cells twice with FACS buffer. Resuspend the final cell pellet in FACS buffer for analysis by flow cytometry.

Conclusion and Future Perspectives

The choice between AHA, HPG, and OPP for metabolic labeling of proteins depends on the specific experimental goals. AHA and HPG are robust probes for analyzing global protein synthesis over longer time courses, while OPP excels in capturing rapid, dynamic changes in translation without the need for amino acid starvation. As bioorthogonal chemistry continues to evolve, we can anticipate the development of new probes with improved efficiency, reduced perturbation of biological systems, and expanded applications for unraveling the complexities of the proteome.

References

  • Uhl, M. K., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Frontiers in Cell and Developmental Biology, 9, 689613. [Link]

  • Dieck, S., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for metabolic labeling followed by bioorthogonal.... Retrieved from [Link]

  • tom Dieck, S., et al. (2015). Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. bioRxiv. [Link]

  • Smith, L. M., et al. (2022). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 23(19), 11833. [Link]

  • Nguyen, T. N., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Scientific Reports, 11(1), 4350. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

  • Johnson, J. A., et al. (2010). Click chemistry in proteomic investigations. Current Opinion in Chemical Biology, 14(1), 89-95. [Link]

  • Signer, R. A. J., et al. (2018). Revealing nascent proteomics in signaling pathways and cell differentiation. Proceedings of the National Academy of Sciences, 115(10), 2451-2456. [Link]

  • Martin, B. R., et al. (2018). Photo-affinity and Metabolic Labeling Probes Based on the Opioid Alkaloids. ACS Chemical Neuroscience, 9(6), 1464–1473. [Link]

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  • DeGraw, A. J., et al. (2012). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 7(2), 316–321. [Link]

  • Hsu, T. L., et al. (2007). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 104(8), 2614-2619. [Link]

  • Li, J., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. [Link]

  • LookChem. (n.d.). 2-HYDROXY-PENT-4-ENOIC ACID. Retrieved from [Link]

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  • ResearchGate. (n.d.). Workflow for AHA-labeling of de novo protein synthesis in autophagy. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of OP-Puro labeling. Retrieved from [Link]

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  • JoVE. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. Retrieved from [Link]

  • Palsuledesai, C. C., et al. (2017). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 9(4), 283–302. [Link]

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A Senior Application Scientist’s Guide to Assessing the Specificity of 2-Hydroxypent-4-ynoic Acid (HPYn) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

The core principle we will adhere to is that of the self-validating system. Every experiment should be designed with internal controls that confirm the specificity of the labeling event. We will cover comparative analysis with other probes, essential validation techniques, and detailed protocols to equip you with the tools necessary for rigorous scientific inquiry.

The Principle of Bioorthogonal Metabolic Labeling

Metabolic labeling is a powerful technique that allows for the introduction of chemically unique tags into biomolecules within living systems.[1] The process involves introducing a metabolic precursor containing a bioorthogonal functional group—one that is non-native to biological systems and does not interfere with cellular processes. The alkyne group on HPYn is a prime example.

Once this precursor is metabolized and incorporated into a target biomolecule (e.g., a protein, glycan, or lipid), the bioorthogonal handle can be selectively reacted with a complementary probe. This two-step approach, consisting of metabolic incorporation followed by a bioorthogonal reaction, enables the visualization and enrichment of newly synthesized molecules.[2][3]

The specificity of this entire process hinges on two key stages:

  • Metabolic Specificity: The degree to which the cell's own enzymatic machinery exclusively incorporates the probe into the desired metabolic pathway and biomolecule class.

  • Reaction Specificity: The bioorthogonal reaction's ability to ligate the reporter tag only to the probe's functional group, not to any native cellular components. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or 'Click Chemistry', is renowned for this high degree of specificity.

This guide will focus on validating the first, and more complex, challenge: ensuring metabolic specificity.

Experimental Design for Validating HPYn Specificity

A rigorous assessment of specificity is not a single experiment but a multi-faceted approach. The following experimental pillars are essential for building a compelling case for the specific incorporation of HPYn.

Workflow for Specificity Validation

The overall process involves treating cells with the HPYn probe, followed by lysis, bioorthogonal ligation to a reporter tag, and subsequent analysis to identify what has been labeled.

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis start Plate Cells treat Treat with HPYn (and controls) start->treat lyse Cell Lysis treat->lyse click Click Chemistry (e.g., with Biotin-Azide) lyse->click enrich Streptavidin Enrichment (for Biotin tag) click->enrich Proteomics wb Western Blot / Imaging click->wb Visualization ms LC-MS/MS Analysis enrich->ms Identify Labeled Proteins end Validated Targets ms->end High-Confidence Specificity Data end2 Qualitative Results wb->end2 Initial Assessment

Caption: Workflow for HPYn labeling and specificity analysis.

Essential Controls
  • Negative Control (No Probe): Cells are cultured under identical conditions but without the addition of HPYn. This sample is then subjected to the same click chemistry reaction. The absence of a signal in this control is critical to confirm that the reporter tag does not react non-specifically with native cellular components.

  • Competitive Inhibition: This is arguably the most important control for demonstrating enzyme-mediated specificity. The experiment involves co-incubating the cells with HPYn and a large excess (e.g., 10-50 fold) of the presumed natural substrate. If HPYn is a true substrate for a specific metabolic pathway, the natural substrate will outcompete it for the enzyme's active site, leading to a significant reduction in the labeling signal. The choice of competitor is key and should be based on the hypothesized metabolic pathway for HPYn.

  • Dose-Response and Time-Course: To minimize artifacts, it is crucial to determine the lowest effective concentration and shortest incubation time for HPYn labeling. High concentrations or prolonged exposure can lead to cytotoxicity or force the probe into non-physiological pathways.[4] Cytotoxicity should be independently assessed using standard assays like MTT or LDH.[5][6]

Comparative Analysis: Alkyne vs. Azide Probes

HPYn is an alkyne-containing probe. Its main counterparts in the field are azide-containing probes, such as azido-sugars (e.g., N-azidoacetylmannosamine, ManNAz).[2][3] The choice between an alkyne and an azide can significantly impact metabolic incorporation and labeling efficiency, often in a cell-type-specific manner.[7]

Feature2-Hydroxypent-4-ynoic acid (Alkyne Probe) Azido-Sugars (e.g., ManNAz, GalAz)
Bioorthogonal Handle Terminal AlkyneAzide
Reaction Partner Azide-functionalized reporter (e.g., Azide-Fluorophore)Alkyne-functionalized reporter (e.g., DBCO-Fluorophore)
Metabolic Pathway Hypothesized to enter pathways utilizing short-chain fatty acids or hydroxy acids. Pathway must be validated.Enters glycan biosynthetic pathways.[2] ManNAz is a precursor for sialic acid.[7]
Labeling Efficiency Highly cell-type and pathway dependent. Can be more or less efficient than azide counterparts.[7]Well-documented but varies by cell type and specific azido-sugar. GalAz showed higher efficiency than ManAz in HepG2 cells.[8]
Potential Off-Targets Must be empirically determined via proteomics. Concerns include non-specific enzymatic activation or lipidation.[9]Can be promiscuously metabolized; for instance, ManNAz may label more than just sialoglycoproteins in some cells.[7]
Cytotoxicity Must be assessed for each new probe. High concentrations may perturb cell metabolism or induce stress.[10][11]Generally low at working concentrations, but must be confirmed for each cell line and experimental condition.[12]

Scientist's Note: The choice of the bioorthogonal handle is not trivial. Studies have shown that simply switching the azide and alkyne tags on analogous molecules can dramatically alter their metabolic uptake and incorporation efficiency.[7] Therefore, prior literature on an azide-based probe does not guarantee similar performance for its alkyne counterpart. Each probe must be validated independently.

Gold Standard for Specificity Assessment: Mass Spectrometry

While fluorescence microscopy and western blotting can provide valuable initial data, mass spectrometry (MS)-based proteomics is the definitive method for assessing metabolic probe specificity.[13] An MS-based workflow allows for the unbiased, proteome-wide identification of all proteins that have been modified by HPYn.

The typical workflow involves:

  • Metabolically labeling cells with HPYn.

  • Lysing the cells and performing a click reaction with an azide-biotin conjugate.

  • Enriching the biotinylated (i.e., HPYn-labeled) proteins using streptavidin affinity purification.

  • Digesting the enriched proteins into peptides (typically with trypsin).

  • Analyzing the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

This approach provides a list of "hits"—the direct protein targets of HPYn labeling. By comparing the list of hits from the HPYn-treated sample to a no-probe control, one can generate a high-confidence list of labeled proteins. Further analysis of this list can reveal whether the labeling is restricted to a specific class of proteins or a particular cellular compartment, providing powerful evidence for or against specificity.

Detailed Experimental Protocols

The following protocols provide a framework for a rigorous specificity assessment.

Protocol 1: Metabolic Labeling and Competitive Inhibition
  • Objective: To label adherent cells with HPYn and assess specificity via competition.

  • Materials:

    • Adherent cells in culture (e.g., HeLa, A549)

    • Complete culture medium

    • HPYn stock solution (e.g., 100 mM in DMSO)

    • Natural competitor stock solution (e.g., 500 mM of a relevant hydroxy acid)

    • PBS, Trypsin, Cell scrapers

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Procedure:

    • Cell Plating: Plate cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

    • Prepare Labeling Media: For each condition (No Probe, HPYn alone, HPYn + Competitor), prepare the required volume of complete medium.

      • HPYn alone: Add HPYn stock to a final concentration of 50-100 µM (optimize this).

      • HPYn + Competitor: Add the natural competitor to a final concentration of 1-5 mM before adding HPYn at its working concentration.

    • Labeling: Aspirate old medium from cells. Wash once with PBS. Add the prepared labeling media to the respective wells.

    • Incubation: Culture cells for 4-24 hours (optimize this).

      • Rationale: Incubation time is a critical parameter. Shorter times are less likely to induce cellular stress, while longer times may be needed for sufficient incorporation. An initial time-course experiment is recommended.

    • Harvesting: Aspirate media, wash cells twice with ice-cold PBS.

    • Lysis: Add 150-200 µL of ice-cold lysis buffer to each well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new tube.

    • Quantification: Determine protein concentration using a BCA or Bradford assay. The lysate is now ready for click chemistry.

Protocol 2: Click Chemistry (CuAAC) for Protein Lysates
  • Objective: To conjugate a reporter molecule (e.g., Biotin-Azide) to HPYn-labeled proteins.

  • Materials:

    • Protein lysate from Protocol 1 (normalized to 1 mg/mL)

    • Biotin-Azide (e.g., 10 mM in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM in water, freshly made)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 1.7 mM in DMSO)

    • Copper (II) Sulfate (CuSO₄) (e.g., 50 mM in water)

  • Procedure:

    • Prepare Reaction Mix: In a microfuge tube, combine 50 µg of protein lysate with PBS to a final volume of 45 µL.

    • Add Reagents Sequentially:

      • Add 1 µL of Biotin-Azide (final concentration ~200 µM).

      • Add 1 µL of TCEP (final concentration ~1 mM). Vortex briefly.

      • Rationale: TCEP is a reducing agent that keeps the copper in the catalytically active Cu(I) state.

      • Add 2 µL of the TBTA/DMSO solution. Vortex briefly.

      • Rationale: TBTA is a ligand that stabilizes the Cu(I) ion and protects proteins from oxidative damage.

      • Add 1 µL of CuSO₄ (final concentration ~1 mM).

    • Reaction: Incubate at room temperature for 1-2 hours on a rotator.

    • Cleanup: The sample can be precipitated (e.g., with methanol/chloroform) to remove excess reagents or used directly for downstream analysis like western blotting or streptavidin enrichment.

Hypothetical Metabolic Incorporation of HPYn

The precise metabolic fate of HPYn is a subject for experimental validation. However, based on its structure, we can hypothesize a potential pathway where it is recognized by cellular enzymes that process short-chain fatty or hydroxy acids.

G HPYn_ext HPYn (extracellular) transporter Cellular Transporter HPYn_ext->transporter HPYn_int HPYn (intracellular) enzyme Metabolic Enzyme (e.g., Acyl-CoA Synthetase) HPYn_int->enzyme transporter->HPYn_int activated_HPYn Activated HPYn (e.g., HPYn-CoA) enzyme->activated_HPYn biomolecule Target Biomolecule (e.g., Protein) activated_HPYn->biomolecule Incorporation labeled_biomolecule Labeled Biomolecule biomolecule->labeled_biomolecule

Caption: Hypothetical pathway for HPYn metabolic incorporation.

Conclusion and Best Practices

The utility of 2-Hydroxypent-4-ynoic acid as a metabolic probe is entirely dependent on its specific incorporation into the target pathway of interest. This guide has outlined a comprehensive, multi-step strategy for rigorously assessing this specificity.

Key Takeaways:

  • Never Trust, Always Verify: Do not assume specificity. Every new probe, cell line, and experimental system requires validation.

  • Controls are Non-Negotiable: Competitive inhibition is the cornerstone of demonstrating enzyme-specific uptake.

  • Embrace Proteomics: Mass spectrometry is the ultimate arbiter of specificity, providing an unbiased, system-wide view of probe incorporation.

  • Optimize Conditions: Use the lowest possible probe concentration and incubation time to minimize cytotoxicity and off-target effects.

By adopting this validation-centric mindset, researchers can harness the power of metabolic labeling with HPYn to generate high-quality, reliable data, accelerating discovery in chemical biology and beyond.

References

  • Smolecule. (2023, August 15). Buy 2-Hydroxypent-4-enoic acid | 67951-43-3.
  • Al-Mhanawi, B. H., et al. (2022, December 22). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study. PMC - NIH.
  • Fall, F., et al. Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis.
  • De, S., et al. (2021, February 23). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. PubMed.
  • Wang, S., et al. (2025, March 11). Sequential metabolic probes illuminate nuclear DNA for discrimination of cancerous and normal cells. PMC - PubMed Central.
  • Zheng, T., et al. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science (RSC Publishing).
  • Ahamed, M., et al. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. NIH.
  • Prescher, J. A., & Bertozzi, C. R. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. PubMed.
  • PubChem. 4-Hydroxy-pent-2-enoic acid | C5H8O3.
  • Adithya, G., & Cravatt, B. F. Chemical Approaches to Probe Metabolic Networks. PMC - PubMed Central.
  • Niki, D. B., & Rabinowitz, J. D. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed.
  • Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores.
  • Schrimpe-Rutledge, A. C., et al. (2021, July 8). Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. NIH.
  • Pilarek, M., et al. Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. MDPI.
  • Creative Proteomics. Metabolic Labeling Techniques.
  • PubChem. (Z)-4-hydroxypent-2-enoic acid | C5H8O3.
  • Wang, D., et al. (2025, August 9). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF. ResearchGate.
  • Li, Z., et al. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC - NIH.
  • Bond, M. R., et al. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. PMC - NIH.
  • ResearchGate. | Flow chart of the validation guidelines followed. | Download Scientific Diagram.
  • PubChem. 2-Hydroxypent-4-ynal | C5H6O2.
  • Chen, Y., et al. (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing). Available at: [Link]

  • LookChem. 2-HYDROXY-PENT-4-ENOIC ACID.
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Quantitative Profiling of the "Warburg Epigenome": 2-Hydroxypent-4-ynoic Acid vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of 2-Hydroxypent-4-ynoic Acid Incorporation Content Type: Technical Comparison Guide Audience: Senior Researchers, Chemical Biologists, and Epigenetics Specialists

Executive Summary: The Shift to Chemical Precision

In the study of metabolic regulation of epigenetics—specifically histone lysine lactylation (Kla) and 2-hydroxyisobutyrylation (Khib) —precision is the limiting factor. While 2-hydroxyacyl-CoA metabolites are critical linkers between the Warburg effect and gene expression, quantifying their incorporation has historically been plagued by antibody cross-reactivity and the low sensitivity of heavy isotope tracing.

This guide evaluates 2-Hydroxypent-4-ynoic acid (2-HP-4-YA) , a bioorthogonal alkyne-tagged probe designed to mimic short-chain


-hydroxy fatty acids. We compare its performance against the industry standards: Pan-anti-Kla antibodies and 

C-Lactate SILAC tracing.

The Verdict: 2-HP-4-YA offers superior signal-to-noise and enrichment capability for identifying novel acylation sites, though it requires a more complex "Click-to-MS" workflow than simple immunoblots.

Technical Deep Dive: The Probe Mechanism

2-Hydroxypent-4-ynoic acid acts as a metabolic surrogate. Its structural fidelity to endogenous 2-hydroxy acids (like lactate) allows it to hijack the acyl-CoA synthetase machinery, while the terminal alkyne provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanism of Action
  • Cellular Entry: Passive diffusion or MCT-mediated transport.

  • Metabolic Activation: Converted to 2-HP-4-ynoyl-CoA by short-chain acyl-CoA synthetases (ACSS2/ACSS3).

  • Transfer: Utilized by histone acetyltransferases (p300/CBP) to modify lysine residues.

  • Detection: The alkyne tag reacts with Azide-Biotin or Azide-Fluorophores for quantification.

Visualization: The Metabolic & Click Pathway

MetabolicPathway Probe 2-HP-4-YA (Extracellular) CytoProbe 2-HP-4-YA (Cytosol) Probe->CytoProbe MCT Transport CoA 2-HP-4-Ynoyl-CoA (Activated Thioester) CytoProbe->CoA ACSS2/ACSS3 (ATP-Dependent) ModHistone Alkynyl-Hydroxy-Acyl Histone CoA->ModHistone p300/CBP (Writer Enzymes) Histone Histone Lysine (Unmodified) Histone->ModHistone Click CuAAC Reaction (Azide-Biotin) ModHistone->Click Lysis & Labeling MS LC-MS/MS Quantification Click->MS Streptavidin Enrichment & Digestion

Caption: Metabolic routing of 2-HP-4-YA from cell entry to proteomic quantification.

Comparative Analysis: 2-HP-4-YA vs. Alternatives

The following table contrasts the alkyne probe against the two most common alternatives: Antibody-based detection (Western Blot/IP) and Stable Isotope Labeling (SILAC).

Feature2-Hydroxypent-4-ynoic Acid (Click-MS) Pan-Anti-Lactyl-Lysine Antibody

C-Lactate Tracing (SILAC)
Specificity High. Bioorthogonal handle eliminates background.Low to Moderate. High cross-reactivity with acetyl/propionyl groups.High. Native metabolite, no structural perturbation.
Sensitivity Very High. Biotin enrichment allows detection of low-abundance sites.Moderate. Limited by antibody affinity.Low. Requires high stoichiometry for detection; no enrichment possible.
Quantification Absolute (via TMT/SILAC spike-in). Relative/Semi-quantitative. Densitometry is non-linear.Relative. Ratios of Heavy/Light isotopes.
Workflow Cost

$
(Probe + MS time).
$ (Antibody + Blotting).[1]

(Isotopes + Extensive MS time).
Throughput Medium. Requires chemical proteomics workflow.High. Standard WB/ELISA.Low. Complex data analysis required.
Structural Bias Yes. 5-carbon chain is longer than lactate (3-carbon).None. Detects the native modification.None. Identical to native metabolite.
Critical Insight: The "Steric" Trade-off

While


C-Lactate  is the gold standard for native biology, it cannot be enriched. If the modification occurs on only 1% of a specific histone tail, the signal is lost in the noise of the unmodified peptides.
2-HP-4-YA  allows for Streptavidin enrichment , effectively removing the 99% background noise. This makes it the only viable option for discovering novel, low-abundance acylation sites .

Experimental Protocol: Quantitative Click-Proteomics

This protocol validates the incorporation of 2-HP-4-YA into the histone proteome. It is designed to be self-validating by including a "No-Click" control.

Phase 1: Metabolic Labeling
  • Seed Cells: Plate HeLa or MCF-7 cells to reach 70% confluence.

  • Starvation: Wash cells 2x with PBS and incubate in serum-free media for 1 hour to deplete endogenous acyl-CoA pools.

  • Pulse: Add 2-HP-4-YA (100 µM) to the media.

    • Control A: Vehicle (DMSO).

    • Control B: 4-Pentynoic Acid (non-hydroxylated control to verify 2-OH specificity).

  • Incubation: Incubate for 6–12 hours. Note: Longer times may lead to beta-oxidation of the probe.

Phase 2: Lysis & Click Chemistry
  • Harvest: Lyse cells in RIP buffer containing protease/deacetylase inhibitors (Trichostatin A is critical to prevent removal of the probe).

  • Pre-Clear: Centrifuge at 14,000 x g to remove debris.

  • Click Reaction Mix: Prepare the following master mix (add in order):

    • Lysate (1 mg/mL)

    • Azide-PEG3-Biotin (100 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • CuSO4 (1 mM)

  • Reaction: Incubate for 1 hour at Room Temperature with rotation.

  • Precipitation: Add cold Methanol/Chloroform to precipitate proteins and remove unreacted reagents.

Phase 3: Enrichment & Analysis
  • Resuspension: Redissolve pellet in 1% SDS / 8M Urea.

  • Pull-down: Incubate with NeutrAvidin beads for 2 hours.

  • Wash: Stringent washing (1% SDS, then 4M Urea, then PBS) to remove non-covalent binders.

  • On-Bead Digestion: Add Trypsin (Promega Gold) overnight.

  • LC-MS/MS: Analyze peptides. Look for the specific mass shift corresponding to the 2-hydroxypent-4-ynoyl modification on Lysine.

Data Visualization & Logic

To ensure the validity of your data, you must differentiate between "Background" (non-specific binding) and "True Signal" (Click-dependent enrichment).

Workflow Logic Diagram

WorkflowLogic Start Cell Lysate (+ 2-HP-4-YA) Split Split Sample Start->Split PathA Experimental: + Azide-Biotin + CuSO4 Split->PathA PathB Neg Control: + Azide-Biotin NO CuSO4 Split->PathB Enrich Streptavidin Pull-down PathA->Enrich PathB->Enrich Wash Stringent Wash (SDS/Urea) Enrich->Wash Digest Trypsin Digest Wash->Digest MS LC-MS/MS Digest->MS Analysis Compare Intensities: (Exp / Control) > 5.0 MS->Analysis

Caption: Experimental logic flow ensuring signal specificity via Minus-Catalyst control.

References

  • Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation." Nature, 574, 575–580.

    • Context: Establishes the biological target (Lactylation)
  • Li, Y., et al. (2016). "Chemical proteomics reveals the target landscape of 2-hydroxyisobutyrylation." Journal of the American Chemical Society, 138(36), 11441-11444.
  • Kulkarni, R. A., et al. (2021). "Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry." JoVE, (170), e62438.

    • Context: Provides the foundational "Click" protocol parameters adapted in Section 4.
  • Thiele, C., et al. (2019). "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry."[2] Frontiers in Cell and Developmental Biology.

    • Context: Validates the quantitative accuracy of alkyne-tagging vs. isotope labeling.

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The Untapped Potential of 2-Hydroxypent-4-ynoic Acid: A Comparative Guide to Short-Chain Alkyne Probes for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical biology, the ability to observe and manipulate biological processes within their native environment is paramount. Bioorthogonal chemistry has provided a powerful toolkit for these endeavors, with metabolic labeling using small, bioinert probes standing out as a particularly elegant strategy. Among these, short-chain alkyne probes have gained prominence due to their minimal perturbation of biological systems. This guide delves into the prospective advantages of a lesser-explored molecule, 2-Hydroxypent-4-ynoic acid , as a next-generation short-chain alkyne probe. While direct experimental data for this specific compound is not yet widely available in peer-reviewed literature, we will build a scientifically-grounded case for its potential by comparing its structural features to well-established alternatives, supported by established principles of metabolic labeling and bioorthogonal chemistry.

The Power of "Small and Subtle": Why Short-Chain Alkyne Probes?

The core principle of metabolic labeling is to introduce a bioorthogonal handle—a chemical group not naturally found in the host organism—into a specific class of biomolecules. This is achieved by feeding cells a synthetic precursor containing the handle, which is then incorporated by the cell's own metabolic machinery. The terminal alkyne group is an ideal bioorthogonal handle due to its small size and inertness in the cellular milieu. It can be selectively and efficiently reacted with an azide-bearing reporter molecule (e.g., a fluorophore or a biotin tag) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

The "short-chain" aspect is crucial. Probes that closely mimic the structure of natural metabolic precursors are more likely to be recognized and utilized by cellular enzymes, leading to efficient incorporation. Furthermore, a smaller probe is less likely to cause steric hindrance or alter the function of the labeled biomolecule.

A Hypothetical Advantage: The Case for 2-Hydroxypent-4-ynoic Acid

2-Hydroxypent-4-ynoic acid is an intriguing candidate for a short-chain alkyne probe due to its unique combination of a terminal alkyne, a short carbon chain, and a hydroxyl group at the alpha-position (C2). Let's dissect the potential advantages conferred by this structure:

  • Enhanced Hydrophilicity and Bioavailability: The presence of the alpha-hydroxyl group is expected to increase the water solubility of the probe compared to its non-hydroxylated counterparts like 4-pentynoic acid.[2] This enhanced hydrophilicity could translate to improved bioavailability in aqueous cell culture media and potentially in vivo, facilitating efficient uptake by cells. Increased hydrogen bonding capacity can improve solubility, a key property for effective delivery to cells.[3]

  • Potential for Specific Metabolic Incorporation: 2-hydroxy acids are naturally occurring metabolites involved in various fundamental pathways.[4][5] For instance, they are intermediates in photorespiration, the tricarboxylic acid (TCA) cycle, and amino acid catabolism.[4] The structural similarity of 2-Hydroxypent-4-ynoic acid to natural 2-hydroxy acids could allow it to be recognized and processed by specific enzymes, potentially leading to more targeted labeling of certain metabolic pathways or classes of biomolecules. This contrasts with more general fatty acid or amino acid analogs. The metabolism of short-chain fatty acids is a key area of research, and analogs are valuable tools for tracing these pathways.[6][7]

  • Minimal Perturbation: With a five-carbon backbone, 2-Hydroxypent-4-ynoic acid is a relatively small molecule. This minimizes the potential for steric hindrance that could interfere with the normal function of the biomolecule it becomes a part of. The terminal alkyne itself is a very small and unobtrusive bioorthogonal handle.[8]

Comparative Analysis with Established Short-Chain Alkyne Probes

To contextualize the potential of 2-Hydroxypent-4-ynoic acid, it is essential to compare it with widely used short-chain alkyne probes. Below is a comparison with two such probes: 4-Pentynoic acid and L-Homopropargylglycine (HPG).

Feature2-Hydroxypent-4-ynoic acid (Hypothesized) 4-Pentynoic acid L-Homopropargylglycine (HPG)
Structure 5-carbon chain with a terminal alkyne and an alpha-hydroxyl group.5-carbon chain with a terminal alkyne.An alkyne-containing analog of the amino acid methionine.
Metabolic Target Potentially mimics short-chain fatty acids or other 2-hydroxy acid metabolites. Could be incorporated into lipids or other pathways utilizing these precursors.Primarily used as an analog of short-chain fatty acids for labeling lipid metabolism.[9][10]A methionine surrogate used to label newly synthesized proteins during translation.[1]
Solubility Expected to have good aqueous solubility due to the hydroxyl and carboxyl groups.Moderate aqueous solubility.Good aqueous solubility.
Cell Permeability The hydroxyl group may influence permeability; however, its small size and carboxylic acid group suggest it could be transported. The impact of alpha-hydroxyl groups on the cell permeability of small molecules is an area of active investigation.[11]Generally exhibits good cell permeability.Actively transported into cells via amino acid transporters.
Potential Advantages Enhanced bioavailability, potential for novel metabolic targeting, and minimal structural perturbation.Simple structure, commercially available, and demonstrated utility in lipidomics.[12]High specificity for labeling newly synthesized proteins, enabling proteome-wide analysis of protein turnover.
Potential Limitations Lack of commercially available sources and established protocols. The metabolic fate and potential for off-target effects are unknown.Can be metabolized through beta-oxidation, potentially leading to loss of the alkyne tag.Labeling is dependent on the rate of protein synthesis and can be influenced by methionine levels in the media.

Experimental Workflow: Metabolic Labeling and Proteomic Analysis

To illustrate the practical application of a short-chain alkyne probe, we outline a general workflow for the metabolic labeling of cellular proteins with a probe like 2-Hydroxypent-4-ynoic acid, followed by proteomic analysis. This protocol is based on established methods for similar probes.[1]

Part 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate mammalian cells of interest at an appropriate density in complete culture medium and allow them to adhere overnight.

  • Probe Incubation: Replace the culture medium with a medium containing the short-chain alkyne probe (e.g., 2-Hydroxypent-4-ynoic acid at a final concentration of 50-100 µM). The optimal concentration and incubation time should be determined empirically.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Part 2: Click Chemistry Reaction and Protein Enrichment
  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail. This typically includes an azide-functionalized biotin tag, copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst. Incubate at room temperature.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.

  • Protein Enrichment: Resuspend the protein pellet and enrich the biotin-tagged proteins using streptavidin-coated magnetic beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides directly on the beads using a protease such as trypsin.

Part 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Search the acquired MS/MS spectra against a protein database to identify the labeled proteins.

Metabolic_Labeling_Workflow cluster_cell_culture Cellular Incorporation cluster_bioconjugation Bioorthogonal Ligation cluster_analysis Proteomic Analysis A Cells in Culture B Add Alkyne Probe (e.g., 2-Hydroxypent-4-ynoic acid) A->B Incubate C Metabolic Incorporation into Biomolecules B->C D Cell Lysis C->D E Click Chemistry (CuAAC with Azide-Biotin) D->E F Biotinylated Biomolecules E->F G Streptavidin Enrichment F->G H Tryptic Digestion G->H I LC-MS/MS H->I J Protein Identification I->J

Caption: A generalized workflow for metabolic labeling with a short-chain alkyne probe.

The Underlying Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The success of this entire workflow hinges on the efficiency and specificity of the click reaction. The CuAAC reaction is a highly reliable and bioorthogonal ligation that forms a stable triazole linkage between the alkyne-labeled biomolecule and the azide-functionalized reporter tag.

CuAAC_Reaction cluster_reactants Reactants cluster_product Product R1_alkyne Biomolecule-Alkyne plus + R1_alkyne->plus R2_azide Reporter-Azide plus->R2_azide catalyst Cu(I) Catalyst triazole Biomolecule-Triazole-Reporter catalyst->triazole

Caption: The CuAAC reaction forms a stable triazole linkage.

Conclusion and Future Outlook

While 2-Hydroxypent-4-ynoic acid remains a molecule of theoretical promise rather than one of established application, its structural features present a compelling case for its investigation as a novel short-chain alkyne probe. The potential for enhanced hydrophilicity and unique metabolic targeting warrants its synthesis and evaluation. As the field of chemical biology continues to demand more sophisticated tools for probing cellular function with minimal perturbation, the exploration of new molecular architectures for bioorthogonal probes will be essential. The principles outlined in this guide provide a framework for the rational design and evaluation of such next-generation tools, paving the way for new discoveries in the intricate world of the cell.

References

  • Engelen, W., et al. (2015). 2-Hydroxy Acids in Plant Metabolism. The Arabidopsis Book, 13, e0182. [Link]

  • Engelen, W., et al. (2015). 2-Hydroxy Acids in Plant Metabolism. PubMed. [Link]

  • Engelen, W., et al. (2015). 2-Hydroxy Acids in Plant Metabolism. The Arabidopsis Book, 13, e0182. [Link]

  • National Library of Medicine. (2013). 2-hydroxyglutaric aciduria. MedlinePlus. [Link]

  • QuickTakes. (n.d.). What are the key chemical properties of hydroxy acids? IOPscience. [Link]

  • Ahmadi, M., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Scientific Reports, 11(1), 4367. [Link]

  • Ahmadi, M., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. ResearchGate. [Link]

  • Ahmadi, M., et al. (2019). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 11(2), e63. [Link]

  • Ahmadi, M., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35–43. [Link]

  • Missirlis, D., et al. (2006). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 106(8), 3071–3087. [Link]

  • Rather, M. A., et al. (2022). L-Homoarginine: An overview and its application in animal nutrition. The Pharma Innovation Journal, 11(11), 2200-2204. [Link]

  • Intlekofer, A. M., & Finley, L. W. S. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology, 11, 641021. [Link]

  • Atzler, D., et al. (2022). Homoarginine in health and disease. Current Opinion in Clinical Nutrition and Metabolic Care, 25(6), 405–411. [Link]

  • Stevenson, K. D., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10644–10653. [Link]

  • Suazo, K. F., et al. (2018). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 13(5), 1236–1241. [Link]

  • Wikipedia. (n.d.). 2-Hydroxyglutaric aciduria. Wikipedia. [Link]

  • Parvez, S., et al. (2024). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Nutrients, 16(3), 345. [Link]

  • Tunnemann, G., et al. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ChemMedChem, 12(12), 909–919. [Link]

  • Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, Cosmetic and Investigational Dermatology, 3, 135–142. [Link]

  • Thiele, C., et al. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 858493. [Link]

  • Li, H., et al. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100701. [Link]

  • He, J., et al. (2020). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 21(17), 6356. [Link]

  • Sresht, V., et al. (2020). Drug–Membrane Permeability across Chemical Space. ACS Central Science, 6(10), 1747–1755. [Link]

  • Metabolon. (n.d.). Short Chain Fatty Acids Metabolism. Metabolon. [Link]

  • Charron, G., et al. (2009). Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. Angewandte Chemie International Edition, 48(14), 2530–2533. [Link]

  • Mulder, M. P. C., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2851–2854. [Link]

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Biological impact of 2-Hydroxypent-4-ynoic acid incorporation on cell function

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2-Hydroxypent-4-ynoic acid (2-HPA), focusing on its emerging role as a chemical reporter for histone lactylation and its distinct pharmacological properties compared to structural analogs.

Executive Summary

2-Hydroxypent-4-ynoic acid (2-HPA) , often referred to in literature as YnLac (Alkynyl Lactate), is a bioorthogonal metabolic probe designed to mimic L-lactate.[1] Its primary application is the profiling of histone lactylation , a recently discovered epigenetic mark linking cellular metabolism to gene regulation.

Unlike its shorter chain analog 2-hydroxy-3-butynoic acid (2-HBA) —which acts as a potent suicide inhibitor of flavin-dependent oxidases (e.g., Lactate Oxidase, Glycolate Oxidase)—2-HPA possesses a methylene spacer that attenuates suicide inhibition, allowing it to function as a substrate for acyl-CoA synthetases and histone acetyltransferases (e.g., p300). This unique structural feature enables 2-HPA to be metabolically incorporated into proteins and subsequently detected via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Application Matrix
Feature2-Hydroxypent-4-ynoic Acid (2-HPA) 2-Hydroxy-3-butynoic Acid (2-HBA) L-Lactate (Natural)
Primary Function Metabolic Reporter (Lactylation)Enzyme Inhibitor (Suicide Substrate)Metabolic Substrate / Epigenetic Precursor
Target Pathway Histone Lactylation (Kla)Glycolate/Lactate OxidationGlycolysis / TCA / Epigenetics
Mechanism Incorporation

Click Chemistry
Flavin Adduct Formation (Irreversible)Acyl-CoA

Transfer to Lysine
Cellular Toxicity Low (at

10 mM)
High (Metabolic Blockade)None (Physiological)

Part 1: Mechanism of Action & Biological Impact

The "Trojan Horse" Incorporation Pathway

2-HPA exploits the cellular machinery responsible for "writing" lactate marks onto histones. Because the enzymes involved (acyl-CoA synthetases and p300/CBP) exhibit substrate promiscuity toward short-chain


-hydroxy acids, 2-HPA is processed as a lactate mimic.

Key Mechanistic Steps:

  • Cellular Entry: 2-HPA enters the cell (likely via MCT transporters or passive diffusion).

  • Activation: It is converted to 2-HPA-CoA by acyl-CoA synthetases.

  • Transfer: The histone acetyltransferase p300 transfers the 2-HPA moiety to the

    
    -amino group of lysine residues on histones (e.g., H3K18), creating an "alkynyl-lactyl" mark.
    
  • Detection: The terminal alkyne remains inert until reacted with an azide-fluorophore (Click Chemistry).

Structural Insight: Why 2-HPA is a Probe, not an Inhibitor

The distinction lies in the carbon chain length:

  • 2-HBA (Inhibitor): The alkyne is adjacent to the

    
    -hydroxyl group (
    
    
    
    ). Oxidation creates a conjugated alkynone, a highly reactive Michael acceptor that covalently modifies the enzyme's FMN cofactor.
  • 2-HPA (Probe): The methylene spacer (

    
    ) interrupts this conjugation. The oxidation product is less reactive toward the FMN cofactor, favoring release and subsequent metabolic utilization.
    

G HPA 2-HPA (Extracellular) HPA_Int 2-HPA (Intracellular) HPA->HPA_Int Transport (MCTs) HPA_CoA 2-HPA-CoA HPA_Int->HPA_CoA Activation CoA Acyl-CoA Synthetase CoA->HPA_CoA Mod_Histone Alkynyl-Lactylated Histone HPA_CoA->Mod_Histone Transfer p300 p300/CBP (Writer) p300->Mod_Histone Histone Histone (H3/H4) Histone->Mod_Histone Signal Fluorescent Signal Mod_Histone->Signal + Azide-Fluorophore Click CuAAC (Click Reaction) Click->Signal

Figure 1: Metabolic incorporation of 2-HPA into histone proteins via the "Lactylase" machinery.

Part 2: Comparative Analysis (Probe Performance)

When selecting a method for profiling histone lactylation, researchers typically choose between Metabolic Labeling (2-HPA) and Pan-anti-Lactyllysine Antibodies .

Performance Comparison Table
Metric2-HPA (YnLac) Labeling Pan-anti-Kla Antibody Mass Spectrometry (SILAC)
Specificity High (Bioorthogonal chemical bond)Variable (Cross-reactivity with acetyl/butyryl)Highest (Exact mass verification)
Sensitivity High (Fluorophore amplification)Moderate (Dependent on epitope accessibility)Low (Requires enrichment)
Dynamic Profiling Yes (Pulse-chase capable)No (Static snapshot only)Yes (Heavy isotope required)
Workflow Time 2-3 Days (Incubation + Click)1-2 Days (Western/IF)3-5 Days
Cost Low (Reagents are synthetic)High (Antibody costs)Very High (Instrument time)
In Vivo Use Possible (Injection in mice)N/A (Ex vivo only)Possible (13C-Lactate infusion)
Critical Analysis
  • Antibody Limitations: Pan-anti-Kla antibodies often suffer from cross-reactivity with histone acetylation (Kac) and butyrylation (Kbu) due to the small structural difference (one or two carbons).

  • 2-HPA Advantage: The click reaction is absolutely specific to the alkyne handle. Background noise is strictly limited to non-specific adsorption of the fluorophore, which can be washed away.

  • 2-HPA Limitation: It is a mimic. While p300 accepts it, the kinetics of transfer (

    
    ) are likely slower than for natural lactate. High concentrations (1-10 mM) are often required to outcompete endogenous lactate.
    

Part 3: Experimental Protocol (Self-Validating System)

Objective: Label and visualize histone lactylation in HeLa cells using 2-HPA.

Reagents Preparation
  • 2-HPA Stock: Dissolve 2-Hydroxypent-4-ynoic acid in sterile water or DMSO to 1 M. Neutralize to pH 7.4 with NaOH if using water.

  • Click Cocktail: CuSO4 (1 mM), THPTA ligand (1 mM), Sodium Ascorbate (10 mM), Azide-Fluorophore (e.g., Azide-Cy5, 20 µM).

Step-by-Step Workflow

Step 1: Metabolic Labeling

  • Seed HeLa cells at 50% confluence.

  • Treat cells with 2-HPA (5 mM) in complete media (DMEM + 10% FBS).

    • Control A: Vehicle only (DMSO/Water).

    • Control B: 2-HPA (5 mM) + Sodium Oxamate (20 mM) – LDH inhibitor to verify metabolic dependency (Optional).

  • Incubate for 12–24 hours at 37°C.

Step 2: Acid Extraction of Histones Rationale: Histones are basic; acid extraction removes cytoplasmic contaminants and DNA.

  • Harvest cells and wash 2x with PBS.

  • Lyse in Hypotonic Lysis Buffer (10 mM Tris pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, Protease Inhibitors). Incubate 30 min on ice.

  • Spin 10,000 xg, 10 min. Discard supernatant (cytosol).

  • Resuspend pellet (nuclei) in 0.4 N H2SO4 . Incubate overnight at 4°C with rotation.

  • Spin 16,000 xg. Save supernatant (Histones). Precipitate with TCA or Acetone.

Step 3: CuAAC Click Reaction

  • Resuspend histone pellet in PBS (pH 7.4).

  • Add Click Cocktail to the protein solution.

  • Incubate for 1 hour at Room Temperature in the dark.

  • Precipitate proteins with Methanol/Chloroform to remove unreacted fluorophore.

Step 4: Analysis

  • In-Gel Fluorescence: Run SDS-PAGE. Scan gel on a fluorescent typhoon scanner before Coomassie staining.

  • Validation: A band corresponding to H3 (~15-17 kDa) should appear in the 2-HPA lane but not the vehicle lane.

Workflow cluster_0 Cell Culture cluster_1 Extraction cluster_2 Detection Step1 Incubate Cells with 5mM 2-HPA (12-24h) Step2 Nuclei Isolation Step1->Step2 Step3 Acid Extraction (0.4 N H2SO4) Step2->Step3 Step4 Click Reaction (Azide-Fluorophore + Cu(I)) Step3->Step4 Step5 SDS-PAGE & Fluorescence Scanning Step4->Step5

Figure 2: Optimized workflow for histone lactylation profiling using 2-HPA.

References

  • Sun, S., et al. (2024). "A Bioorthogonal Chemical Reporter for the Detection and Identification of Protein Lactylation." Chemical Science.

  • Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation." Nature, 574, 575–580.

  • Ghisla, S., et al. (1980).[2] "Suicide Substrates as Irreversible Inhibitors of Flavoenzymes." Enzyme Inhibitors, 175-184. (Reference for 2-HBA mechanism).

  • Li, Y., et al. (2016). "Histone lysine propionylation and butyrylation regulate gene expression."[3] Molecular Cell.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxypent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-Hydroxypent-4-ynoic acid, a molecule of interest for its potential applications in organic synthesis, requires meticulous handling to ensure the safety of our most valuable asset: our scientists. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a thorough understanding of the potential hazards associated with its functional groups—a carboxylic acid, a secondary alcohol, and a terminal alkyne—and is designed to foster a culture of safety and scientific excellence.

The Core Principles of Protection: A Multi-Layered Defense

Effective chemical safety is not merely about wearing gloves and goggles; it is a systematic approach to risk mitigation. The hierarchy of controls dictates that PPE is the final line of defense, to be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). This guide focuses on the correct selection and use of that final, critical barrier.

Engineering Controls: Your First Line of Defense

All work involving 2-Hydroxypent-4-ynoic acid, including preparation of solutions, transfers, and reactions, must be conducted within a certified chemical fume hood. This engineering control is paramount for preventing the inhalation of any potential aerosols or vapors.

A Detailed Protocol for Personal Protective Equipment (PPE)

The following step-by-step guide outlines the minimum PPE requirements for handling 2-Hydroxypent-4-ynoic acid. The causality behind each selection is explained to enhance understanding and adherence.

Hand Protection: The Critical Interface

Direct skin contact is a primary route of chemical exposure. The selection of appropriate gloves is therefore of utmost importance.

  • Glove Material: Nitrile gloves are the preferred choice for incidental chemical contact due to their broad resistance to a variety of chemicals, including acids and solvents[3][4]. They offer a good balance of protection, dexterity, and allergy prevention compared to latex.

  • Glove Thickness: A standard nitrile examination glove (typically 4-8 mil) is suitable for routine handling. For tasks with a higher risk of splashing or prolonged contact, consider heavier-duty nitrile gloves.

  • Double Gloving: For all procedures involving the handling of pure 2-Hydroxypent-4-ynoic acid or concentrated solutions, double gloving is mandatory[5]. This practice provides an additional layer of protection against tears and permeation. The outer glove should be removed and disposed of immediately following any known or suspected contact with the chemical.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Gloves should be changed regularly, at a minimum every 30-60 minutes, or immediately upon contamination[5].

Eye and Face Protection: Shielding Against the Unseen

The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage.

  • Safety Glasses: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for any work in the laboratory where 2-Hydroxypent-4-ynoic acid is present.

  • Chemical Goggles: For procedures involving the transfer of liquids, heating, or any activity with a heightened risk of splashing, chemical goggles that form a seal around the eyes must be worn[6].

  • Face Shield: When handling larger quantities of the compound (>50 mL) or when there is a significant risk of a violent reaction or splash, a full-face shield should be worn in addition to chemical goggles to protect the entire face[6][7].

Body Protection: A Barrier for Your Skin

Protective clothing is essential to prevent accidental skin contact with 2-Hydroxypent-4-ynoic acid.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is mandatory. The sleeves should be fully extended and secured at the wrist.

  • Chemical-Resistant Apron: For tasks with a high potential for splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations with a risk of significant exposure, such as a large-scale reaction or spill, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Your Airways

While working in a fume hood should prevent respiratory exposure, respiratory protection may be necessary in certain situations.

  • Risk Assessment: The need for respiratory protection should be determined by a formal risk assessment. Factors to consider include the quantity of the substance being handled, its volatility (though likely low), and the potential for aerosol generation.

  • Respirator Type: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator is required. For particulates, an N95 respirator may be sufficient. For vapors, a half-mask or full-face respirator with organic vapor cartridges would be appropriate[7]. Fit testing is mandatory for all tight-fitting respirators to ensure an effective seal.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Hydroxypent-4-ynoic acid.

PPE_Workflow cluster_ppe PPE Selection Start Handling 2-Hydroxypent-4-ynoic Acid Quantity Quantity of Compound Start->Quantity Procedure Experimental Procedure Start->Procedure Hand Hand Protection: - Double Nitrile Gloves Quantity->Hand All Quantities Eye Eye/Face Protection: - Goggles (minimum) - Face Shield (high risk) Procedure->Eye All Procedures Body Body Protection: - Lab Coat - Chemical Apron (high risk) Procedure->Body All Procedures Respiratory Respiratory Protection: - Risk Assessment Dependent - N95 or Organic Vapor Cartridge Procedure->Respiratory Assess Aerosol/Vapor Risk

Caption: PPE Selection Workflow for 2-Hydroxypent-4-ynoic Acid.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.

Standard Operating Procedures (SOPs)

Develop and strictly adhere to a detailed SOP for all work with 2-Hydroxypent-4-ynoic acid. This SOP should include:

  • A pre-work safety review.

  • Step-by-step instructions for the procedure.

  • Emergency procedures for spills or personnel exposure.

  • Waste disposal protocols.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[1]. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with 2-Hydroxypent-4-ynoic acid, including gloves, disposable labware, and chemical waste, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Collect waste in a clearly labeled, sealed container.

Quantitative Data Summary

Hazard Classification (Inferred)GHS Hazard Statements (Analogous Compounds)Recommended PPE
Skin IrritationH315: Causes skin irritation[1][2]Double nitrile gloves, lab coat
Eye IrritationH319: Causes serious eye irritation[1][2]Chemical goggles, face shield (as needed)
Respiratory IrritationH335: May cause respiratory irritation[1][2]Work in a fume hood, respirator (as per risk assessment)

By implementing these comprehensive safety measures, we can ensure a secure research environment, allowing for the confident and responsible advancement of scientific discovery.

References

  • Cayman Chemical. (2025, October 15). 2-Hydroxy-4'-(2-hydroxyethoxy)
  • Formlabs.
  • Cayman Chemical. (2023, July 25).
  • Smolecule. (2023, August 15). Buy 2-Hydroxypent-4-enoic acid.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Health and Safety Authority.A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • LookChem.2-HYDROXY-PENT-4-ENOIC ACID.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • AK Scientific, Inc.
  • ChemicalBook.2-HYDROXY-PENT-4-ENOIC ACID CAS#: 67951-43-3.
  • PubChem.2-Hydroxypent-3-enoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.